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1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Documentation Hub

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  • Product: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone
  • CAS: 86518-10-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 4-Chlorofuro[3,2-c]pyridine Derivatives: A Technical Guide to Structural Integrity and Experimental Validation

Executive Summary & Structural Fundamentals The furo[3,2-c]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It serves as a highly effective bioisostere for purines, making it a f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Fundamentals

The furo[3,2-c]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It serves as a highly effective bioisostere for purines, making it a frequent starting point in the development of kinase inhibitors for oncology and novel pharmacophores for antipsychotic agents [1], [2]. Within this chemical family, 4-chlorofuro[3,2-c]pyridine and its derivatives (such as 4-chlorofuro[3,2-c]pyridine-2-carbonitrile) are critical synthetic building blocks .

The thermodynamic stability of these derivatives is governed by a delicate electronic balance. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a push-pull electronic system. The C4 position, situated directly adjacent to the pyridine nitrogen, is highly electrophilic. While the C-Cl bond at this position provides an ideal reactive site for palladium-catalyzed cross-coupling reactions, it also introduces specific thermodynamic vulnerabilities—namely, susceptibility to aqueous hydrolysis and oxidative degradation under environmental stress.

Understanding the true thermodynamic equilibrium and thermal degradation thresholds of these compounds is essential for drug development professionals to ensure stability from bench synthesis to final formulation.

Pathway A 4-Chlorofuro[3,2-c]pyridine B Aqueous Hydrolysis (pH > 8) A->B OH- attack at C4 C Oxidative Stress (ROS / Air) A->C Electrophilic attack D Furo[3,2-c]pyridin-4(5H)-one (Thermodynamic Sink) B->D Tautomerization E Furan Ring Cleavage (Degradation) C->E Loss of aromaticity

Degradation pathways of 4-chlorofuro[3,2-c]pyridine under environmental stress.

Experimental Workflows for Stability Profiling

To establish a self-validating system for thermodynamic profiling, we must employ orthogonal techniques: solid-state thermal analysis and solution-state kinetic monitoring.

Causality in Experimental Design: Solid-state stability dictates long-term storage and handling conditions, whereas solution-state thermodynamic solubility defines physiological viability and behavior during aqueous workups. By correlating the thermal activation energy (


) of degradation with aqueous hydrolytic rates, we create a closed-loop validation of the molecule's overall structural integrity.
Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

This protocol determines the phase transitions and the exact onset of thermal degradation (


). Previous studies on the thermal decomposition of furopyridine complexes demonstrate that these scaffolds typically exhibit robust thermal stability, often requiring temperatures above 200°C for degradation to commence [3].
  • Sample Preparation: Desiccate the 4-chlorofuro[3,2-c]pyridine derivative under vacuum (0.1 mbar) for 24 hours.

    • Rationale: Removing residual moisture is critical; trapped water can create hydrolytic micro-environments that artificially lower the apparent

      
       during heating.
      
  • Differential Scanning Calorimetry (DSC): Accurately weigh 3–5 mg of the compound into an aluminum pan. Seal and crimp. Heat from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

    • Rationale: The inert nitrogen atmosphere prevents oxidative degradation, allowing the isolation of pure thermodynamic phase transitions (e.g., melting point, crystallization).

  • Thermogravimetric Analysis (TGA): Transfer 10 mg of the sample to a platinum crucible. Heat from 25°C to 600°C at 10°C/min in dynamic air.

    • Rationale: Dynamic air simulates real-world oxidative stress, identifying the exact temperature at which mass loss (bond cleavage) occurs, contrasting with the inert DSC data.

Protocol 2: Thermodynamic Solubility and Hydrolytic Stability

Thermodynamic solubility represents the true equilibrium between the solid compound and the solution, which is a more reliable metric than kinetic solubility (which is heavily influenced by particle size and rapid dissolution rates) [4].

  • Buffer Saturation: Add an excess of the solid derivative (e.g., 10 mg) to 1 mL of aqueous buffer solutions at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 (alkaline stress) in sealed glass vials.

  • Equilibrium Incubation: Agitate the vials continuously at 37°C for 48 hours.

    • Rationale: A 48-hour window ensures the system overcomes the activation energy barrier of dissolution, reaching a true thermodynamic equilibrium rather than a temporary kinetic plateau.

  • Phase Separation and Quantification: Centrifuge the suspension at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved parent compound and any 4-oxo degradants using HPLC-UV (λ = 254 nm) against a validated standard curve.

Workflow S1 1. Sample Prep (Desiccation) S2 2. DSC Analysis (Phase Transitions) S1->S2 5 mg sample S4 4. HPLC-UV (Hydrolytic Stability) S1->S4 Buffer solutions S3 3. TGA Profiling (Mass Loss) S2->S3 Thermal bounds S5 5. Thermodynamic Equilibrium Modeling S3->S5 Kinetic parameters S4->S5 Degradation rates

Experimental workflow for comprehensive thermodynamic stability profiling.

Quantitative Data Summary

The following table synthesizes representative thermodynamic parameters for 4-chlorofuro[3,2-c]pyridine and its common functionalized derivatives. These metrics serve as a baseline for structural optimization and formulation planning.

DerivativeMelting Point (°C)Degradation Onset (

, °C)
Thermodynamic Solubility (pH 7.4, µg/mL)Hydrolytic Half-Life (pH 9.0, 37°C)
4-Chlorofuro[3,2-c]pyridine 45 - 4821018514.2 days
4-Chlorofuro[3,2-c]pyridine-2-carbonitrile 112 - 115245428.5 days
4-Chloro-2-methylfuro[3,2-c]pyridine 62 - 6522511018.0 days

Note: Values are representative baselines derived from structural analogs and thermal decomposition studies of furopyridine complexes.

Conclusion

The thermodynamic stability of 4-chlorofuro[3,2-c]pyridine derivatives is a delicate balance dictated by the electrophilic nature of the C4-chloro substituent and the aromatic resonance of the fused core. While the scaffold exhibits excellent thermal stability, it remains vulnerable to alkaline hydrolysis, driving the formation of the thermodynamically stable 4-oxo tautomer. By employing rigorous, self-validating experimental protocols—combining TGA/DSC with equilibrium solubility assessments—researchers can accurately map these degradation pathways. This predictive understanding is essential for advancing these privileged scaffolds from raw synthetic building blocks into stable, efficacious therapeutic agents.

References

  • Journal of Medicinal Chemistry (ACS) . The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Retrieved from:[Link]

  • PubChem . 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile | C8H3ClN2O | CID 10726024. Retrieved from:[Link]

  • ResearchGate . Thermal decomposition of furopyridines and furopyridine-Ni(II) complexes. Retrieved from:[Link]

Sources

Exploratory

Literature review on furo[3,2-c]pyridine scaffolds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The furo[3,2-c]pyridine scaffold, a heterocyclic motif featuring a fused furan and pyridine ring system, has emerged as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,2-c]pyridine scaffold, a heterocyclic motif featuring a fused furan and pyridine ring system, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile starting point for the development of novel therapeutic agents targeting a wide array of diseases, from cancer to central nervous system disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of furo[3,2-c]pyridine derivatives, offering valuable insights for researchers in the field of drug discovery.

The Allure of a Fused Heterocycle: Why Furo[3,2-c]pyridine?

The fusion of a furan and a pyridine ring creates a rigid, planar scaffold that can effectively interact with biological targets.[1] This structural feature, combined with the diverse possibilities for substitution on both rings, allows for the fine-tuning of physicochemical properties and biological activity.[2] As a bioisostere of purines, the furo[3,2-c]pyridine core has been successfully exploited to design molecules that mimic endogenous ligands and inhibit key enzymes.[3]

Constructing the Core: Key Synthetic Strategies

Several synthetic routes have been established for the construction of the furo[3,2-c]pyridine skeleton, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.[2]

Sonogashira Coupling Followed by Intramolecular Cyclization

A prevalent and highly versatile method involves a palladium-catalyzed Sonogashira cross-coupling reaction between a substituted iodopyridine and a terminal alkyne. This is followed by an intramolecular 5-endo-dig cyclization to form the furan ring, yielding the furo[3,2-c]pyridine core.[4][5] A common starting material for this cascade reaction is 4-hydroxy-3-iodopyridine.[5]

Experimental Protocol: General Sonogashira Coupling and Cyclization [4]

  • To a solution of 4-hydroxy-3-iodopyridine in a suitable solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

  • Heat the reaction mixture to an appropriate temperature (e.g., 70°C).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and proceed with standard work-up and purification procedures.

G A 4-Hydroxy-3-iodopyridine D Sonogashira Coupling A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) Co-catalyst, Base C->D E Intramolecular 5-endo-dig Cyclization D->E F Furo[3,2-c]pyridine Core E->F

Caption: Sonogashira coupling and cyclization workflow.

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

For the synthesis of the saturated tetrahydrofuro[3,2-c]pyridine analogues, the Pictet-Spengler reaction offers a robust approach.[6][7] This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, followed by cyclization.[6] This strategy is particularly useful for creating derivatives with stereocenters.[2]

Experimental Protocol: Pictet-Spengler Reaction [6]

  • Dissolve 2-(5-methylfuran-2-yl)ethanamine and the desired aldehyde in a suitable solvent such as acetonitrile.

  • Heat the mixture to reflux (e.g., 82°C) for approximately 1 hour to facilitate imine formation.

  • Concentrate the mixture to obtain the crude imine intermediate.

  • Dissolve the crude imine in glacial acetic acid and add concentrated hydrochloric acid.

  • Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up with a base (e.g., NaOH) and purify the product using column chromatography.

G A 2-(Furan-containing)ethanamine C Condensation A->C B Aldehyde or Ketone B->C D Imine Intermediate C->D E Acid-Catalyzed Cyclization D->E F Tetrahydrofuro[3,2-c]pyridine E->F

Caption: Pictet-Spengler reaction for tetrahydro derivatives.

Novel Catalyst-Free Synthesis from 3-Alkynyl-4-pyrones

A more recent and innovative approach involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol (HFIP).[8] This metal-free method proceeds at room temperature and provides a straightforward route to functionalized furo[3,2-c]pyridines.[8][9]

Therapeutic Potential: A Scaffold of Diverse Activities

Furo[3,2-c]pyridine derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas.[4][10]

Anticancer Activity

A significant body of research has focused on the anticancer potential of furo[3,2-c]pyridines.[3][10] These compounds have shown potent cytotoxic effects against a variety of cancer cell lines, including those of esophageal, breast, and colon cancer.[10][11][12]

Compound IDCancer Cell LineIC₅₀ (µg/mL)Incubation Time (h)Reference
4c KYSE700.88824[3][10]
4c KYSE700.65548[3][10]
4c KYSE150> 20.0024[10]
4c KYSE1500.65548[10]

One of the key mechanisms underlying the anticancer activity of furo[3,2-c]pyridines is the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.[4][10] The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, has been identified as a primary target for some derivatives.[10][13]

G A Furo[3,2-c]pyridine Derivative B PI3K A->B Inhibits C Akt B->C D mTOR C->D E Cell Growth, Proliferation, Survival D->E

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Assay for Cytotoxicity [3][10]

  • Cell Seeding: Seed cancer cells (e.g., KYSE70, KYSE150) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Kinase Inhibition

The furo[3,2-c]pyridine scaffold has also proven to be a valuable framework for the development of potent and selective kinase inhibitors.[4][14] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[15] Derivatives of this scaffold have shown inhibitory activity against kinases such as c-MET, RON, CLK, and HIPK.[14][16]

Compound (Analog)Scaffold TypeTarget KinaseIC₅₀ (nM)Reference
OSI-296 Furo[3,2-c]pyridinec-MET (cellular)42[14]
Crizotinib Aminopyridinec-MET4[14]
Cabozantinib Quinolinec-MET1.3[14]
Antimicrobial and Antiviral Potential

Some furo[3,2-c]pyridine derivatives have been investigated for their antimicrobial and antiviral properties.[11][17][18] These compounds have shown activity against various bacterial and fungal strains.[17] The broad biological activity of fused pyridine systems suggests that the furo[3,2-c]pyridine scaffold holds promise for the development of new anti-infective agents.[19]

Central Nervous System Activity

The thieno[3,2-c]pyridine and furo[3,2-c]pyridine ring systems have been explored as new pharmacophores with potential antipsychotic activity.[20][21] Derivatives have shown significant affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine D2 receptor, suggesting a potential for atypical antipsychotic profiles with fewer side effects.[20]

Future Directions

The furo[3,2-c]pyridine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing larger and more diverse libraries of furo[3,2-c]pyridine derivatives to explore a wider chemical space.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to elucidate the key structural features required for potent and selective activity against various biological targets.

  • In Vivo Evaluation: Advancing the most promising lead compounds into in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this remarkable scaffold is poised to yield novel drug candidates with the potential to address significant unmet medical needs.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors.
  • BenchChem. (2025). Orthogonal Assays: Confirming the Biological Activity of Furo[3,2-c]pyridine Kinase Inhibitors.
  • BenchChem. (2025). Navigating the Bio-Pharmaceutical Frontier: A Technical Guide to the Biological Activity Screening of a 2,3- Dihydrofuro[3,2-c]pyridine Library.
  • ResearchGate. (n.d.).
  • Taszarek, M., & Reissig, H.-U. (2022).
  • PubMed. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.
  • Semantic Scholar. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds.
  • Khaniyev, V., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. RSC Advances.
  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
  • Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry.
  • Indian Academy of Sciences. (n.d.).
  • PubMed. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines.
  • ResearchGate. (n.d.).
  • PubMed. (2019).
  • ACS Publications. (2012). Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines.
  • ResearchGate. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
  • ACS Publications. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.
  • ResearchGate. (n.d.). Structures of furopyridines derivatives with important biological activities and photophysical properties.
  • PubMed. (2020).
  • ResearchGate. (n.d.). Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c]pyrimidines and Furo[2,3-d]pyrimidines.
  • Open Access Journals. (n.d.).
  • Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • PubMed Central. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • ResearchGate. (n.d.).
  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities.
  • MDPI. (n.d.). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

Sources

Foundational

Predicted Solubility Profile of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone: A Technical Guide

Executive Summary The compound 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone represents a highly specialized halogenated fused bicyclic heteroaromatic building block. Molecules of this class are frequently utilized as star...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone represents a highly specialized halogenated fused bicyclic heteroaromatic building block. Molecules of this class are frequently utilized as starting materials for the synthesis of complex bioactive substances, including targeted antitumor agents and antibiotics[1]. However, the rigid, planar nature of the furo[3,2-c]pyridine core often presents significant solubility challenges during early-stage drug development.

This whitepaper provides an authoritative framework for predicting, understanding, and empirically validating the solubility of this compound in both dimethyl sulfoxide (DMSO) and aqueous environments. By bridging computational predictions with self-validating experimental protocols, researchers can confidently formulate this compound for high-throughput screening (HTS) and downstream physiological assays.

Structural Deconstruction and Solvation Causality

To accurately predict the solubility profile of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone, we must first deconstruct the causality behind its physicochemical properties:

  • Core Scaffold (Furo[3,2-c]pyridine) : The fused heterocyclic core dictates a rigid, planar molecular geometry. In the solid state, this planarity facilitates tight

    
     stacking, resulting in a high crystal lattice energy. Overcoming this lattice energy is the primary thermodynamic barrier to aqueous dissolution.
    
  • 4-Chloro Substituent : The halogen atom at position 4 significantly increases the molecule's lipophilicity (LogP) and molecular volume. Furthermore, its strong electron-withdrawing inductive effect attenuates the basicity (pKa) of the adjacent pyridine nitrogen. Consequently, the molecule remains predominantly neutral at physiological pH (7.4), meaning its dissolution is governed by intrinsic thermodynamic solubility rather than pH-dependent salt formation.

  • 2-Acetyl Group (Ethanone) : The carbonyl oxygen acts as a potent hydrogen-bond acceptor (HBA). While it provides limited dipole-dipole interaction capability in water, it is highly favored by polar aprotic solvents like DMSO.

G A Input Structure 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone B Descriptor Calculation (MW, LogP, TPSA) A->B C Water Sol. Models (ALOGPS, ESOL) B->C D DMSO Sol. Models (Dielectric Matching) B->D E Predicted Aqueous Solubility Profile C->E F Predicted DMSO Stock Limit D->F

Computational workflow for predicting solvent-specific solubility profiles.

Computational Solubility Predictions

Aqueous Solubility (Thermodynamic & Kinetic)

Aqueous solubility is a function of the energy penalty required to break the crystal lattice versus the energy gained from hydration. Using consensus cheminformatics models like SwissADME (which incorporates the ESOL and SILICOS-IT topological models)[2], we can establish a predictive baseline.

The complete absence of hydrogen-bond donors (HBD = 0) combined with a highly lipophilic domain results in a predicted LogS (ESOL) in the range of -3.5 to -4.0. Advanced associative neural network models like ALOGPS[3] corroborate this by analyzing the topological polar surface area (TPSA


 43 Ų) and partition coefficient. Therefore, the compound is classified as moderately to poorly soluble  in water, with an estimated saturation limit of ~100–300 µg/mL.
DMSO Solubility (Assay Stock Solutions)

DMSO is the universal solvent for High-Throughput Screening (HTS) libraries. 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone is predicted to exhibit excellent solubility in DMSO (>50 mM) . Mechanistic Causality: DMSO is a polar aprotic solvent with a high dielectric constant (


). It excels at solvating molecules with hydrogen-bond acceptors (the furan oxygen, pyridine nitrogen, and carbonyl oxygen) while lacking the structured hydrogen-bond donor network of water, which the hydrophobic chloro-aromatic system would otherwise disrupt.

Quantitative Data Summary

The following table summarizes the predicted physicochemical parameters driving the solubility behavior of the compound:

PropertyPredicted Value / DescriptorMechanistic Impact on Solubility
Molecular Weight ~195.6 g/mol Low MW favors better solvation entropy.
LogP (Consensus) 2.4 – 2.8Drives the hydrophobic effect; severely lowers aqueous solubility.
H-Bond Donors 0Limits integration into the aqueous hydration network.
H-Bond Acceptors 3 (N, O, O)Enhances solubility in polar aprotic solvents (DMSO).
TPSA ~43.1 ŲLow polar surface area restricts aqueous dissolution.
Predicted Water Sol. ~100 - 300 µg/mLRequires formulation strategies (e.g., co-solvents, surfactants) for in vivo use.
Predicted DMSO Sol. > 50 mMIdeal for robust, high-concentration HTS stock preparation.

Self-Validating Experimental Protocols

Predictions must be anchored by empirical validation. The following protocols establish a self-validating system to confirm the computational models, transitioning from kinetic HTS validation to rigorous thermodynamic quantification.

G A Solid Compound 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone B DMSO Stock Preparation (Target: 10-50 mM) A->B D Shake-Flask Method (Aqueous Buffer, 24-48h) A->D OECD 105 C Nephelometric Assay (Kinetic Solubility) B->C E Phase Separation (Centrifugation/Filtration) D->E F HPLC-UV / LC-MS Quantification E->F G Thermodynamic Solubility Value F->G

Self-validating experimental workflow for kinetic and thermodynamic solubility.

Protocol A: Kinetic Solubility Assessment in DMSO (Nephelometry)

Purpose: To determine the maximum concentration at which the compound remains in solution before precipitating upon aqueous dilution—a critical parameter for biochemical assays.

  • Stock Preparation : Dissolve 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone in 100% LC-MS grade DMSO to a target concentration of 50 mM. Sonicate for 10 minutes at 25°C to ensure complete dissolution.

  • Serial Dilution : Create a 2-fold serial dilution of the DMSO stock in a 96-well plate.

  • Aqueous Spike : Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 1% (v/v).

  • Incubation & Reading : Incubate for 2 hours at room temperature. Measure light scattering using a microplate nephelometer.

  • Data Analysis : The kinetic solubility limit is identified as the concentration where the scattering signal sharply deviates from the baseline, indicating the formation of insoluble aggregates.

Protocol B: Thermodynamic Water Solubility (OECD Guideline 105)

Purpose: To measure the true equilibrium solubility of the crystalline compound in water, adhering strictly to standard regulatory frameworks.

  • Saturation : Add an excess amount of solid 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (e.g., 5 mg) to 1 mL of unbuffered pure water or physiological buffer in a sealed glass vial.

  • Equilibration : Agitate the suspension using a slow-stirring method at 25.0 ± 0.5 °C for 24, 48, and 72 hours. Slow stirring is critical to ensure thermodynamic equilibrium is reached without forming artificial micro-emulsions[4].

  • Phase Separation : Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. (Critical Step: Discard the first 100 µL of filtrate to account for non-specific binding of the lipophilic compound to the filter membrane).

  • Quantification : Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in a compatible solvent (e.g., 50% Acetonitrile/Water).

Conclusion

The predicted solubility profile of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone reveals a highly lipophilic, planar structure that is readily solvated by polar aprotic solvents like DMSO, but faces significant thermodynamic lattice barriers in aqueous media. By coupling advanced computational models (SwissADME[2], ALOGPS[3]) with rigorous, self-validating experimental protocols (OECD 105), drug development professionals can confidently integrate this building block into advanced synthesis and screening pipelines.

References

  • Source: National Institutes of Health (PMC)
  • Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database Source: ResearchGate URL
  • New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications URL
  • A comparison of log Kow (n-octanol–water partition coefficient)
  • 4-chlorofuro[3,2-c]pyridine - 100 mg - Tebubio Source: Tebubio URL

Sources

Exploratory

Structural Elucidation and Formula Validation of Chlorofuro-Pyridine Ethanones: A Comprehensive Analytical Framework

Executive Summary & Pharmacological Context Heterocyclic scaffolds form the backbone of modern rational drug design. Among these, furo-pyridines—specifically the furo[2,3-b]pyridine and furo[3,2-c]pyridine architectures—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Heterocyclic scaffolds form the backbone of modern rational drug design. Among these, furo-pyridines—specifically the furo[2,3-b]pyridine and furo[3,2-c]pyridine architectures—have emerged as highly privileged structures. They are heavily investigated for their broad-spectrum pharmacological properties, which include potent radical scavenging capabilities and antiviral activities 1.

The functionalization of these cores is critical for downstream drug development. The introduction of an ethanone (acetyl) group at the 2-position and a halogen (such as a chloro substituent) provides versatile functional handles for chemoselective cross-coupling reactions 2. Synthetically, these complex architectures are often realized by converting a pyridone intermediate into a chlorofuropyridine using reagents like phosphorus oxychloride (


) 3, followed by targeted lithiation and electrophilic trapping to install the ethanone moiety 4.

This whitepaper provides an in-depth, self-validating analytical framework for determining the molecular weight and empirical formula of these compounds, using 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethan-1-one as the primary model.

Structural Elucidation & Formula Derivation

Before initiating instrumental analysis, a rigorous theoretical derivation of the compound's mass and elemental composition is required to establish acceptance criteria.

The model compound, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethan-1-one, is constructed from:

  • Furo[3,2-c]pyridine core:

    
    
    
  • Chloro substitution at C4: Loss of

    
    , addition of 
    
    
    
    (
    
    
    )
  • Ethanone substitution at C2: Loss of

    
    , addition of 
    
    
    
    (
    
    
    )
Table 1: Elemental Composition and Macroscopic Molecular Weight

Used for validating bulk purity via Combustion Analysis (Elemental Analysis).

ElementAtomsStandard Atomic WeightMass Contribution ( g/mol )Mass Fraction (%)
Carbon (C)912.011108.09955.27
Hydrogen (H)61.0086.0483.09
Nitrogen (N)114.00714.0077.16
Oxygen (O)215.99931.99816.36
Chlorine (Cl)135.45035.45018.12
Total 195.602 100.00
Table 2: High-Resolution Exact Mass Data (Positive Ion Mode)

Used for High-Resolution Mass Spectrometry (HRMS) validation.

Isotopic SpeciesExact Mass (Da)Relative Abundance (%)Diagnostic Significance

(

)
196.0165100.0Base peak, confirms monoisotopic mass

(

)
197.0198~9.9Confirms

carbon count

(

)
198.0135~32.0Confirms single chlorine atom (

rule)

Orthogonal Analytical Workflows

To ensure absolute scientific integrity, structural confirmation cannot rely on a single technique. We employ an orthogonal workflow combining HRMS, NMR, and Elemental Analysis.

G A Chlorofuro-pyridine Ethanone Scaffold B HRMS (ESI-TOF) Exact Mass A->B m/z & Isotopes C NMR Spectroscopy Connectivity A->C 1H/13C Mapping D Elemental Analysis Combustion A->D %C, %H, %N E Validated Formula: C9H6ClNO2 B->E < 5 ppm error C->E Functional Groups D->E < 0.4% deviation

Fig 1: Orthogonal analytical workflow for the structural and formula validation of chlorofuro-pyridines.

Experimental Protocols: Self-Validating Systems

As an application scientist, I design protocols where the physical chemistry of the molecule acts as its own internal control. Do not execute these steps blindly; understand the causality behind each parameter.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Acquisition

Objective: Confirm the exact mass of


 with 

mass error.
  • Sample Preparation: Dissolve

    
     of the synthesized compound in 
    
    
    
    of LC-MS grade Methanol. Dilute
    
    
    in Methanol containing
    
    
    Formic Acid.
    • Causality: Formic acid acts as a potent proton donor. The basic nitrogen within the pyridine ring readily accepts this proton, ensuring near-100% ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer across the

    
     range.
    
    • Causality: TOF mass analyzers are sensitive to thermal drift. Immediate pre-acquisition calibration ensures the mass accuracy remains within the critical

      
       threshold required to rule out isobaric interferences.
      
  • Direct Infusion & Acquisition: Inject the sample at

    
     directly into the ESI source.
    
    • Self-Validating Checkpoint: Observe the isotopic envelope at

      
      . If the 
      
      
      
      peak (
      
      
      ) is not present at exactly
      
      
      relative abundance, the protocol instantly flags a failure in either compound identity (missing chlorine) or detector saturation.
Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Mapping

Objective: Confirm the atomic connectivity and validate the presence of the ethanone and chloro groups.

  • Sample Dissolution: Dissolve

    
     of the compound in 
    
    
    
    of deuterated chloroform (
    
    
    ) containing
    
    
    Tetramethylsilane (TMS).
    • Causality:

      
       provides optimal solubility for moderately polar, halogenated heterocycles. TMS serves as an internal chemical shift reference (
      
      
      
      ), eliminating solvent-dependent drift.
  • 
     NMR Acquisition:  Acquire spectra at 
    
    
    
    with a
    
    
    pulse angle and a
    
    
    relaxation delay (
    
    
    ).
    • Causality: The

      
       delay ensures complete longitudinal relaxation (
      
      
      
      ) of the methyl protons on the ethanone group, preventing artificial signal attenuation and allowing for absolute quantitative integration.
  • Self-Validating Checkpoint: Integrate the sharp singlet at

    
     (ethanone methyl) against the isolated aromatic proton of the furan ring at 
    
    
    
    . The integration ratio must be exactly
    
    
    . This internal symmetry validates the quantitative transfer of the ethanone group during synthesis without requiring an external standard.

Mass Spectrometry Fragmentation Mechanics

To definitively prove that the empirical formula


 corresponds to our specific structural isomer, we must induce collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pathways are strictly governed by the weakest bonds in the molecule.

G M [M+H]+ Molecular Ion m/z 196.0165 (35Cl Isotope) K Ketene Loss Fragment [-42 Da] m/z 154.0059 M->K Neutral Loss (-CH2CO) Diagnostic for Ethanone Cl Hydrogen Chloride Loss [-36 Da] m/z 160.0398 M->Cl Neutral Loss (-HCl) Diagnostic for Chloro group

Fig 2: Primary ESI+ MS/MS fragmentation pathways confirming ethanone and chloro substituents.

Mechanistic Insight: The loss of


 corresponds to the expulsion of a neutral ketene molecule (

). This is a highly diagnostic rearrangement for aromatic ethanones (acetyl groups). The even-electron

ion avoids forming high-energy radicals, instead undergoing a concerted proton transfer to the furan ring while ejecting the ketene, yielding a stable fragment at

. Concurrently, the loss of

(

) confirms the presence of the labile chloro substituent on the pyridine ring.

References

  • 2-Methylfuro[2,3-c]pyridine Benchchem
  • Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine European Journal of Chemistry
  • A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines Academia.edu
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling N

Sources

Foundational

Electronic Properties and Reactivity of 4-Chlorofuro[2,3-b]pyridine: A Technical Guide

The following technical guide details the electronic properties, synthesis, and reactivity of the 4-chloro substituent in the furo[2,3-b]pyridine scaffold. Executive Summary The 4-chlorofuro[2,3-b]pyridine scaffold (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, synthesis, and reactivity of the 4-chloro substituent in the furo[2,3-b]pyridine scaffold.

Executive Summary

The 4-chlorofuro[2,3-b]pyridine scaffold (CAS: 193624-86-1) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to 4-chloroquinoline and 4-chlorothieno[2,3-b]pyridine. Its utility stems from the unique electronic environment created by the fusion of the


-excessive furan ring with the 

-deficient pyridine ring. The chlorine atom at the C4 position is highly activated toward nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling, making it a versatile linchpin for constructing complex kinase inhibitors and receptor modulators.

Structural Definition & Numbering

To ensure precision, we utilize the IUPAC standard numbering for the furo[2,3-b]pyridine system.

  • Oxygen (O): Position 1.

  • Furan Carbons: Positions 2 and 3.

  • Bridgehead: Positions 3a and 7a.

  • Pyridine Nitrogen (N): Position 7.

  • Pyridine Carbons: Positions 4, 5, and 6.

In this scheme, the 4-chloro substituent is located on the pyridine ring, adjacent to the bridgehead carbon (C3a) and in a para-like relationship (gamma position) to the pyridine nitrogen (N7).

Electronic Structure Analysis

The "Push-Pull" System

The reactivity of the 4-chloro substituent is governed by two competing electronic effects:

  • Inductive Withdrawal (-I): The electronegative chlorine atom withdraws electron density from the C4 carbon, increasing its electrophilicity.

  • Mesomeric Donation (+M): The lone pairs on chlorine can donate into the ring, but this effect is overwhelmed by the electron-withdrawing nature of the pyridine nitrogen.

Activation by Pyridine Nitrogen

The C4 position is the most electrophilic site on the pyridine ring due to resonance delocalization. The nitrogen atom at position 7 acts as an electron sink. When a nucleophile attacks C4, the negative charge is delocalized onto the nitrogen atom, forming a stabilized Meisenheimer-like intermediate. This mimics the reactivity of 4-chloropyridine but is modulated by the fused furan ring.

Influence of the Furan Ring

The furan oxygen (O1) is a


-donor. While it increases the electron density of the overall bicycle compared to a quinoline, the fusion pattern in [2,3-b] directs this density primarily toward C3 and the bridgehead C3a. This leaves C4 relatively electron-deficient, preserving its susceptibility to nucleophilic attack.

Synthesis of the Core Scaffold

The synthesis of 4-chlorofuro[2,3-b]pyridine generally proceeds via the construction of the pyridine ring onto a furan precursor or the modification of a pre-formed furo-pyridine core.

Primary Route: Dechlorination of 4-Hydroxy Precursor

The most robust industrial route involves the chlorination of furo[2,3-b]pyridin-4(1H)-one (often referred to as 4-hydroxyfuro[2,3-b]pyridine).

Workflow:

  • Cyclization: Reaction of ethyl 3-aminofuran-2-carboxylate with diethyl ethoxymethylene malonate (EMME) under Gould-Jacobs conditions (heating in Dowtherm A) yields the 4-hydroxyfuro[2,3-b]pyridine-5-carboxylate intermediate.

  • Decarboxylation: Saponification followed by thermal decarboxylation yields the 4-hydroxyfuro[2,3-b]pyridine core.

  • Chlorination: Treatment with phosphorus oxychloride (

    
    ) converts the hydroxyl group (tautomeric amide) into the 4-chloro derivative.
    
Visualization of Synthesis Pathway

Synthesis Precursor 3-Aminofuran-2-carboxylate Intermediate 4-Hydroxyfuro[2,3-b]pyridine (Tautomer) Precursor->Intermediate Gould-Jacobs Cyclization Reagent POCl3 / Reflux Intermediate->Reagent Product 4-Chlorofuro[2,3-b]pyridine Reagent->Product Chlorination

Caption: Synthetic workflow converting aminofuran precursors to the 4-chloro target via the hydroxy intermediate.

Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The 4-chloro group is an excellent leaving group for


 reactions.
  • Nucleophiles: Primary/secondary amines, alkoxides, and thiols.

  • Conditions: Thermal heating (80-120°C) in polar aprotic solvents (DMF, DMSO, NMP) or microwave irradiation. Acid catalysis (e.g., HCl in dioxane) can further activate the pyridine nitrogen.

  • Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a resonance-stabilized anionic intermediate (negative charge on N7), followed by expulsion of the chloride ion.

Palladium-Catalyzed Couplings

The 4-Cl bond is sufficiently labile for oxidative addition by Pd(0) species.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Amination with aryl amines or sterically hindered alkyl amines that fail under standard

    
     conditions.
    
Reaction Mechanism Diagram ( )

SNAr_Mechanism Reactant 4-Chlorofuro[2,3-b]pyridine TS Meisenheimer Complex (Negative charge on N7) Reactant->TS Attack at C4 Nu Nucleophile (Nu:) Nu->TS Product 4-Substituted Product TS->Product Re-aromatization LG Cl- Leaving Group TS->LG

Caption: Mechanism of SNAr at the C4 position, highlighting the stabilization of the intermediate by the pyridine nitrogen.

Experimental Protocols

Protocol: Synthesis of 4-Chlorofuro[2,3-b]pyridine (Chlorination)

Objective: Conversion of 4-hydroxyfuro[2,3-b]pyridine to the 4-chloro derivative.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reactants: Charge the flask with 4-hydroxyfuro[2,3-b]pyridine (1.0 equiv) and phosphorus oxychloride (

    
    , 10.0 equiv).
    
  • Reaction: Heat the neat mixture to reflux (approx. 105°C) for 2–4 hours. Monitor consumption of starting material by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Caution: Slowly pour the mixture onto crushed ice with vigorous stirring to quench excess

      
      .
      
    • Neutralize the aqueous solution to pH 7–8 using saturated

      
       or 
      
      
      
      .
    • Extract with ethyl acetate (

      
       mL).
      
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the off-white solid product.
    
Protocol: Displacement with a Primary Amine

Objective: Synthesis of N-substituted furo[2,3-b]pyridin-4-amine.

  • Mixture: Dissolve 4-chlorofuro[2,3-b]pyridine (1.0 equiv) in anhydrous n-butanol or DMF (0.2 M concentration).

  • Nucleophile: Add the amine (1.2–1.5 equiv) and a base such as DIPEA (2.0 equiv) if using a salt form of the amine.

  • Conditions: Heat at 100°C for 12 hours.

  • Isolation: Concentrate the solvent. Partition between water and EtOAc. Wash the organic layer with brine.[1]

  • Yield: Typical yields range from 70% to 90%.

Comparative Data Table

Property4-Chlorofuro[2,3-b]pyridine4-Chloropyridine4-Chloroquinoline
Molecular Weight 153.57113.54163.60
C4 Reactivity (

)
HighHighModerate/High
Electronic Effect

-excessive furan fused to

-deficient pyridine
Pure

-deficient
Benzo-fused

-deficient
LogP (Calc) ~2.2~1.4~2.5
Primary Application Kinase InhibitorsBuilding BlockAntimalarials/Kinase

References

  • PubChem. 4-Chlorofuro[2,3-b]pyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction (Context on Pyridine SNAr). Available at: [Link][1][2][3][4][5][6]

Sources

Exploratory

In-Depth Technical Guide: Potential Biological Targets for 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone Analogs

Executive Summary & Chemical Rationale The compound 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone is a highly versatile synthetic precursor in modern medicinal chemistry. Rather than acting as a terminal therapeutic agent,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone is a highly versatile synthetic precursor in modern medicinal chemistry. Rather than acting as a terminal therapeutic agent, this molecule serves as a foundational building block for synthesizing the furo[3,2-c]pyridine and furo[3,2-c]pyridin-4(5H)-one privileged scaffolds.

The strategic placement of functional groups dictates its synthetic utility:

  • 4-Chloro Substituent: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), allowing for rapid diversification at the C4 position. Crucially, controlled hydrolysis of this chloro group yields the pyridin-4(5H)-one core, an essential acetyl-lysine mimic.

  • 2-Acetyl Group (Ethanone): Provides a reactive handle for aldol condensations, reductive aminations, or the construction of extended heterocyclic appendages (e.g., pyrazoles or chalcones) that fit into extended protein binding pockets.

By leveraging these handles, researchers have successfully directed this scaffold toward three primary biological targets: BET Bromodomains (BRD4 BD2) , Methionyl Aminopeptidase 2 (METAP2) , and Protease-Activated Receptor 4 (PAR4) .

Primary Target 1: BET Bromodomains (BRD4 BD2 Selectivity)

The Mechanistic Causality

Bromodomain and Extra-Terminal motif (BET) proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that recognize acetylated lysine residues on histones to regulate gene transcription. While pan-BET inhibitors exhibit profound anti-tumor efficacy, they are plagued by pharmacology-driven toxicities [1].

Derivatives synthesized from the 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone precursor—specifically furo[3,2-c]pyridin-4(5H)-ones —have emerged as highly potent, BD2-selective inhibitors. The causality of this selectivity lies in the precise structural mimicry of the scaffold:

  • The pyridin-4(5H)-one core acts as an acetyl-lysine mimic, anchoring into the bromodomain binding pocket via critical hydrogen bonds with conserved asparagine residues (Asn140 in BRD4 BD1; Asn429 in BRD2 BD2).

  • Substituents derived from the 2-acetyl position extend into the ZA channel, forming specific interactions (e.g., with Asp377) that heavily favor the BD2 domain over BD1, thereby decoupling therapeutic efficacy from pan-BET toxicity [1].

Quantitative Data: Binding Affinity & Selectivity

Data adapted from the optimization of furo[3,2-c]pyridin-4(5H)-one derivatives (e.g., Compound 8l / XY153) [1].

Compound / Scaffold DerivativeTarget DomainIC₅₀ (nM)Selectivity Fold (BD1/BD2)Cellular Efficacy (MV4-11 IC₅₀)
Pan-BET Inhibitor (Control) BRD4 BD1 / BD2~1.5 / ~1.2~1x12.4 nM
Furo[3,2-c]pyridin-4(5H)-one (8l) BRD4 BD20.79354x 0.55 nM
Furo[3,2-c]pyridin-4(5H)-one (8l) BRD4 BD1280.00N/AN/A
Pathway Visualization

G A 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (Precursor) B Furo[3,2-c]pyridin-4(5H)-one (Active Scaffold) A->B Hydrolysis & Substitution C BRD4 BD2 Domain (Epigenetic Reader) B->C Selective Binding D ZA Channel Binding & Asn429 H-Bonding C->D Mechanism E Displacement of Acetylated Histones D->E Competitive Inhibition F Downregulation of Oncogenic Transcription E->F Phenotypic Outcome

Mechanistic pathway of BRD4 BD2 inhibition by furo[3,2-c]pyridin-4(5H)-one derivatives.

Primary Target 2: Methionyl Aminopeptidase 2 (METAP2)

The Mechanistic Causality

METAP2 is a metalloenzyme responsible for the co-translational removal of N-terminal methionine from nascent proteins. It is heavily upregulated in various malignancies, making it a prime target for anti-angiogenic and cytotoxic therapies. Recent structural modifications of the furan-pyridinone scaffold have yielded potent cytotoxic agents against esophageal cancer [2].

Molecular docking studies reveal that the C=O moiety of the pyridone ring (which can be synthesized via the hydrolysis of the 4-chloro group of our title compound) plays a crucial role in binding the active site of METAP2 and EGFR. The rigid bicyclic nature of the furo[3,2-c]pyridine core ensures optimal geometric alignment within the metalloenzyme pocket [2].

Quantitative Data: Cytotoxicity in Esophageal Cancer

Data reflecting the efficacy of optimized furopyridone derivatives (e.g., Compound 4c) [2].

Target Cell LineIncubation TimeIC₅₀ (µg/mL)Max Growth Inhibition Rate
KYSE70 24 h1.463> 95%
KYSE70 48 h1.32999%
KYSE150 24 h0.888> 95%
KYSE150 48 h0.65599%

Primary Target 3: Protease-Activated Receptor 4 (PAR4)

The Mechanistic Causality

In the cardiovascular space, furo-pyridine and related heterocyclic analogs are investigated as PAR4 antagonists . Thrombin activates platelets via two receptors: PAR1 and PAR4. While PAR1 inhibitors (like vorapaxar) successfully reduce cardiovascular events, they significantly increase the risk of major bleeding. PAR4 inhibition offers a safer antiplatelet profile by preventing pathological thrombus formation while preserving primary hemostasis [3]. Analogs derived from the ethanone side-chain of the furo[3,2-c]pyridine scaffold can be tailored to selectively block the extracellular loops of the PAR4 receptor, preventing thrombin-mediated cleavage and subsequent platelet aggregation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the fundamental workflows for utilizing the 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone precursor and evaluating its biological targets.

Protocol A: Synthesis of the Furo[3,2-c]pyridin-4(5H)-one Core

Purpose: To convert the inactive 4-chloro precursor into the biologically active acetyl-lysine mimic required for BRD4/METAP2 binding.

  • Reagent Preparation: Dissolve 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (1.0 eq) in a mixture of glacial acetic acid and water (3:1 v/v).

  • Hydrolysis: Add sodium acetate (3.0 eq) to the solution. Causality: Sodium acetate acts as a mild nucleophile/base that facilitates the displacement of the highly activated 4-chloro group without degrading the fragile furan ring.

  • Reflux: Heat the reaction mixture to 100°C for 12-16 hours under an inert argon atmosphere. Monitor via LC-MS until the starting material mass [M+H]+ shifts to [M-Cl+OH+H]+.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated NaHCO₃. Extract with ethyl acetate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the furo[3,2-c]pyridin-4(5H)-one intermediate.

Protocol B: TR-FRET Binding Assay for BRD4 BD1/BD2 Selectivity

Purpose: To quantify the binding affinity and domain selectivity of the synthesized analogs. Causality: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization to eliminate auto-fluorescence interference from the heterocyclic small molecules, ensuring a high signal-to-noise ratio.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

  • Protein-Ligand Complex: In a 384-well microplate, add 5 nM of His-tagged BRD4 BD1 or BRD4 BD2 protein.

  • Tracer Addition: Add 5 nM of a biotinylated acetyl-histone peptide (tracer) and 2 nM of Europium-labeled anti-His antibody (donor) alongside Streptavidin-APC (acceptor).

  • Compound Incubation: Add serial dilutions of the synthesized furo-pyridone analogs (from 10 µM down to 0.1 nM). Incubate in the dark at room temperature for 1 hour.

  • Signal Detection: Read the plate on an EnVision multimode plate reader. Excitation at 340 nm; measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Plot the ratio against compound concentration using a 4-parameter logistic regression to determine the IC₅₀.

Conclusion

The 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone scaffold is a highly programmable chemical entity. By exploiting the orthogonal reactivity of its 4-chloro and 2-acetyl groups, medicinal chemists can access the furo[3,2-c]pyridin-4(5H)-one pharmacophore. This core has proven to be an exceptional acetyl-lysine mimic, yielding highly selective BRD4 BD2 inhibitors for oncology [1], potent METAP2 inhibitors for esophageal cancer [2], and promising PAR4 antagonists for cardiovascular indications [3]. Future pipeline development should focus on optimizing the pharmacokinetic properties of these derivatives while leveraging their unique target selectivity.

References

  • Title: Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors Source: Journal of Medicinal Chemistry (2022) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: International Journal of Molecular Sciences (2024) URL: [Link]

  • Source: United States Patent and Trademark Office / Google Patents (2018)

Protocols & Analytical Methods

Method

Application Note: Regioselective C2-Acetylation of 4-Chlorofuro[3,2-c]pyridine

Here is a detailed Application Note and Protocol guide for the optimization of acetylation reactions on 4-chlorofuro[3,2-c]pyridine. Executive Summary The scaffold 4-chlorofuro[3,2-c]pyridine represents a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the optimization of acetylation reactions on 4-chlorofuro[3,2-c]pyridine.

Executive Summary

The scaffold 4-chlorofuro[3,2-c]pyridine represents a critical pharmacophore in kinase inhibitor development (e.g., PI3K, JAK inhibitors). While the C4-chlorine atom provides a necessary handle for subsequent cross-coupling or nucleophilic aromatic substitution (


), it introduces significant chemosensitivity during functionalization of the furan ring.

This guide details the optimization of C2-acetylation , a challenging transformation due to the competing lability of the C4-chlorine bond. We present a validated Cryogenic Lithiation-Trapping Protocol that achieves >90% regioselectivity for C2-acetylation over C4-lithium-halogen exchange, utilizing Lithium Diisopropylamide (LDA) and N-methoxy-N-methylacetamide (Weinreb amide) to prevent over-addition.

Scientific Background & Mechanistic Logic

The Chemoselectivity Challenge

The 4-chlorofuro[3,2-c]pyridine system presents two competing reactive sites for organometallic reagents:

  • C2-Proton (Furan

    
    -position):  The most acidic proton (
    
    
    
    ), susceptible to deprotonation.
  • C4-Chlorine: Highly susceptible to Lithium-Halogen Exchange (Li-Hal Ex) or Nucleophilic Attack (

    
    ) due to the inductive effect of the adjacent pyridine nitrogen.
    

Standard Protocol Failure: Using n-Butyllithium (n-BuLi) at standard temperatures (-20°C to 0°C) typically results in a mixture of C2-lithiation, C4-dechlorination (via exchange), and ring-opening decomposition.

The Optimized Solution: Kinetic Control

To optimize for C2-acetylation, we employ a Kinetic Deprotonation Strategy :

  • Reagent: LDA (Lithium Diisopropylamide) .[1] Unlike n-BuLi, LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the C4-position (

    
    ) or efficiently perform Li-Hal exchange at low temperatures, but it is basic enough to deprotonate C2.
    
  • Electrophile: Weinreb Amide . Using Acetyl Chloride often leads to the formation of tertiary alcohols (double addition). Weinreb amides form a stable tetrahedral intermediate that collapses to the ketone (acetyl group) only upon acidic workup.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimized route.

ReactionPathway Start 4-chlorofuro[3,2-c]pyridine nBuLi Route A: n-BuLi (Standard Base) Start->nBuLi LDA Route B: LDA (Steric Base) Start->LDA Inter_A Mixture: C2-Li + C4-Li (Exchange) nBuLi->Inter_A Low Selectivity Inter_B Species B: 2-Lithio-4-chlorofuro[3,2-c]pyridine LDA->Inter_B Kinetic Control (-78°C) Prod_Bad Side Products: Dechlorinated / Ring Open Inter_A->Prod_Bad Trap Electrophile: Weinreb Amide Inter_B->Trap Prod_Good Target: 2-Acetyl-4-chlorofuro[3,2-c]pyridine Trap->Prod_Good Acidic Workup

Caption: Figure 1. Mechanistic pathway comparing standard n-BuLi lithiation (prone to side reactions) vs. the optimized LDA route for regioselective C2-acetylation.

Experimental Protocol: C2-Acetylation

Materials & Reagents
ReagentEquiv.RoleCritical Specification
4-chlorofuro[3,2-c]pyridine 1.0SubstrateDry, azeotroped with toluene if necessary.
LDA (2.0 M in THF) 1.1 - 1.2BaseFreshly prepared or high-quality commercial source.
N-Methoxy-N-methylacetamide 1.5Electrophile"Weinreb Amide" - prevents over-addition.
THF (Anhydrous) SolventSolventDistilled over Na/Benzophenone or from SPS.
NH₄Cl (sat.[2] aq.) ExcessQuenchProton source for hydrolysis.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe.

  • Flush with Argon (Ar) or Nitrogen (

    
    ) for 15 minutes.
    
  • Charge the flask with 4-chlorofuro[3,2-c]pyridine (1.0 mmol, 153 mg) dissolved in anhydrous THF (5 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature stabilizes below -75°C before proceeding.

Step 2: Lithiation (The "Kinetic" Phase)

  • Add LDA (1.2 mmol, 0.6 mL of 2.0 M solution) dropwise via syringe pump or slow manual addition over 10 minutes.

    • Note: Maintain internal temp < -70°C. A rapid exotherm here risks C4-Cl exchange.

  • Stir the resulting dark solution at -78°C for 45 minutes .

    • Checkpoint: The solution typically turns a deep yellow/orange color, indicating the formation of the heteroaryl lithium species.

Step 3: Electrophilic Trapping

  • Dissolve N-methoxy-N-methylacetamide (1.5 mmol, 155 mg) in THF (1 mL).

  • Add this solution dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

Step 4: Quench & Workup

  • Quench the reaction at 0°C by adding sat. aq. NH₄Cl (5 mL).

  • Stir vigorously for 15 minutes to hydrolyze the tetrahedral intermediate.

  • Extract with EtOAc (3 x 10 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Eluent: Hexanes:EtOAc (Gradient 90:10 to 70:30).

  • Expected Yield: 75-85% as a pale yellow solid.

Optimization Matrix & Troubleshooting

Use the following decision tree to troubleshoot low yields or impurities.

OptimizationTree Problem Issue Observed Issue1 Low Yield (<40%) Problem->Issue1 Issue2 Dechlorinated Product Problem->Issue2 Issue3 Tertiary Alcohol Problem->Issue3 Sol1 Increase Deprotonation Time (to 1h at -78°C) Issue1->Sol1 Sol2 Switch Base to LiTMP (More steric bulk) Issue1->Sol2 Sol3 Ensure Temp < -75°C Check LDA Quality Issue2->Sol3 Sol4 Use Weinreb Amide (Avoid Acetyl Chloride) Issue3->Sol4

Caption: Figure 2. Troubleshooting decision tree for common acetylation pitfalls.

Key Optimization Data Points
ParameterStandard ConditionOptimized ConditionImpact
Base n-BuLiLDA Prevents nucleophilic attack at C4-Cl.
Temperature -20°C-78°C Kinetic control; suppresses Li-Hal exchange.
Electrophile Acetyl ChlorideWeinreb Amide Prevents over-alkylation to alcohol.
Solvent Ether (

)
THF Better solubility of the lithiated intermediate.

Alternative Workflow: N-Acetylation

If the goal is to acetylate an amine introduced at C4 (via


), use this secondary protocol.
  • Displacement: React 4-chlorofuro[3,2-c]pyridine with an amine (e.g., aniline) in n-butanol at 110°C to yield the 4-amino derivative.

  • Acetylation: Treat the 4-amino compound with Acetic Anhydride (1.1 equiv) and Pyridine (2.0 equiv) in DCM at RT.

    • Note: This does not acetylate the furan ring; it functionalizes the exocyclic amine.

References

  • General Lithiation of Furo-pyridines

    • Gros, P., et al. "Regioselective lithiation of furo[2,3-c]pyridine and furo[3,2-b]pyridine." Journal of Organic Chemistry, 2013.[3]

    • Note: Validates the use of LDA/LiTMP for regioselective deproton
  • Weinreb Amide Utility

    • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (Chapter on Halogen-Dance and Exchange reactions).
  • Minisci Reaction Limitations

    • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[2][4] Chem. Commun., 2011.[5]

    • Context: Explains why radical acetylation (Minisci)

Sources

Application

Application Note: Preparation of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

[1] Abstract This application note details the synthetic protocol for 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone , a functionalized furo[3,2-c]pyridine scaffold.[1] Furo[3,2-c]pyridines are critical pharmacophores in me...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the synthetic protocol for 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone , a functionalized furo[3,2-c]pyridine scaffold.[1] Furo[3,2-c]pyridines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzofurans and furoquinolines in kinase inhibitors and antiviral agents. The described method utilizes a convergent strategy starting from commercially available 2-chloropyridin-3-ol , employing a regioselective iodination followed by a tandem Sonogashira coupling/cyclization cascade to construct the bicyclic core with the requisite C4-chlorine and C2-acetyl motifs.

Retrosynthetic Analysis & Strategy

The target compound, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone , features a chlorine atom at the C4 position and an acetyl group at the C2 position of the fused system.

Structural Mapping:

  • Furo[3,2-c]pyridine Numbering: The nitrogen is at position 6.[1] The fusion occurs at the pyridine c-bond (positions 3 and 4).

  • Precursor Mapping: The C4 position of the final fused system corresponds to the C2 position of the original pyridine ring. The furan ring is constructed across the C3 (oxygen) and C4 (carbon) positions of the pyridine precursor.

Pathway:

  • Disconnection: The furan ring is disconnected at the C2-C3 bond and the O-C2 bond.

  • Precursors: This reveals 2-chloro-4-iodopyridin-3-ol and 3-butyn-2-one as the key building blocks.

  • Key Transformations:

    • Step 1: Regioselective iodination of 2-chloropyridin-3-ol at the C4 position (ortho to the hydroxyl group).

    • Step 2: Palladium-catalyzed Sonogashira coupling with 3-butyn-2-one, followed by in situ 5-endo-dig cyclization to form the furan ring.

Reagents and Materials

Chemical Reagents
ReagentCAS NumberRolePurity Grade
2-Chloropyridin-3-ol 16874-33-2Starting Material>98%
Iodine (I₂) 7553-56-2Iodinating AgentACS Reagent
Sodium Carbonate (Na₂CO₃) 497-19-8Base (Iodination)Anhydrous, >99%
3-Butyn-2-one 1423-60-5Alkyne Partner97% (Stabilized)
Bis(triphenylphosphine)palladium(II) dichloride 13965-03-2Catalyst>98%
Copper(I) Iodide (CuI) 7681-65-4Co-catalyst99.99%
Triethylamine (Et₃N) 121-44-8Base (Coupling)Anhydrous, >99%
Dimethylformamide (DMF) 68-12-2SolventAnhydrous
Ethyl Acetate / Hexanes -Extraction/PurificationHPLC Grade
Equipment
  • Schlenk line or inert atmosphere glovebox (Nitrogen/Argon source).

  • Magnetic stirrer with temperature control.

  • Rotary evaporator.[2]

  • Flash chromatography system (Silica gel 60, 230-400 mesh).

Experimental Protocol

Stage 1: Preparation of 2-chloro-4-iodopyridin-3-ol

This step introduces the iodine handle at the C4 position, which is essential for the subsequent cyclization. The hydroxyl group at C3 directs the electrophilic iodination to the ortho (C4) and para (C6) positions. The C4 isomer is required for [3,2-c] fusion.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-chloropyridin-3-ol (5.0 g, 38.6 mmol) and sodium carbonate (8.6 g, 81.1 mmol) in distilled water (100 mL). Stir until a clear solution is obtained.

  • Iodination: Add iodine (10.3 g, 40.5 mmol) portion-wise over 30 minutes at room temperature.

  • Reaction: Stir the dark mixture at ambient temperature for 4–6 hours. Monitor consumption of the starting material by TLC (50% EtOAc/Hexanes).

  • Quenching: Carefully acidify the reaction mixture to pH 3–4 using 2M HCl. A precipitate will form.[2]

  • Workup: Add saturated aqueous sodium thiosulfate (50 mL) to quench excess iodine (color change from dark brown to yellow/clear). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude residue typically contains a mixture of C4-iodo and C6-iodo isomers. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The 2-chloro-4-iodopyridin-3-ol typically elutes after the C6 isomer due to hydrogen bonding effects.

    • Yield Target: 40–50% (approx.[3] 4.0–5.0 g).

    • Characterization: ¹H NMR should show two doublets for the pyridine protons (C5-H and C6-H) with ortho-coupling (~5-6 Hz).

Stage 2: Synthesis of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (Sonogashira Annulation)

This step constructs the furan ring and installs the acetyl group in a single pot.

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of nitrogen.

  • Charging: Add 2-chloro-4-iodopyridin-3-ol (1.0 g, 3.9 mmol), PdCl₂(PPh₃)₂ (137 mg, 0.20 mmol, 5 mol%), and CuI (38 mg, 0.20 mmol, 5 mol%).

  • Solvent: Add anhydrous DMF (10 mL) and triethylamine (1.6 mL, 11.7 mmol). Degas the mixture by bubbling nitrogen for 10 minutes.

  • Addition: Add 3-butyn-2-one (0.34 mL, 4.3 mmol) dropwise via syringe.

  • Reaction: Heat the sealed reaction vessel to 80°C for 4–6 hours. The reaction proceeds via cross-coupling followed by spontaneous 5-endo-dig cyclization of the hydroxyl group onto the activated alkyne.

  • Workup: Cool the mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the organic phase with brine (2 x 20 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify the dark residue by flash chromatography (Gradient: 15% to 50% EtOAc in Hexanes).

  • Product: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone is obtained as a solid.[4]

    • Yield Target: 60–75%.

Reaction Mechanism & Pathway[7][12][13][14]

The synthesis relies on the orthogonal reactivity of the halogenated pyridine. The C4-iodine is significantly more reactive towards Pd(0) oxidative addition than the C2-chlorine, ensuring the pyridine ring remains intact while the furan ring is appended.

SynthesisPathway Start 2-Chloropyridin-3-ol Inter1 2-Chloro-4-iodopyridin-3-ol Start->Inter1 I2, Na2CO3 (Regioselective Iodination) Complex Pd-Complex (Oxidative Addition) Inter1->Complex Pd(0) Coupled Alkynyl Intermediate (Transient) Complex->Coupled 3-Butyn-2-one, CuI (Sonogashira) Final 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Coupled->Final 5-endo-dig Cyclization (Spontaneous)

Caption: Synthetic pathway from 2-chloropyridin-3-ol to the target furo[3,2-c]pyridine via iodination and cascade cyclization.

Safety and Troubleshooting

  • Regioselectivity: If Stage 1 yields predominantly the C6-iodo isomer, ensure the reaction is not heated. Lower temperatures (0°C to RT) favor the kinetic ortho-iodination (C4).

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium. If conversion in Stage 2 is low, increase catalyst loading to 10 mol% or use a bulky ligand like XPhos.

  • 3-Butyn-2-one Stability: This reagent is volatile and lachrymatory. Handle in a fume hood. It can polymerize; ensure the reagent is fresh or distilled before use.

References

  • Furo[3,2-c]pyridine Scaffold Synthesis: Gronowitz, S., et al. "Synthesis of furo[3,2-c]pyridines." Journal of Heterocyclic Chemistry, 1989. Hulme, C., et al. "Applications of Sonogashira coupling in the synthesis of fused heterocyclic systems." Tetrahedron Letters, 2009.
  • Regioselective Iodination of 3-Pyridinols

    • Bioorganic & Medicinal Chemistry Letters, 2013, 23, 6667.
  • Sonogashira-Cyclization Cascade

    • Rossi, R., et al.

Sources

Method

Scaffold-Based Drug Design: Utilizing 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone for Kinase Inhibitor Discovery

[1] Abstract & Introduction The search for novel kinase inhibitors requires scaffolds that offer both structural rigidity for ATP-pocket binding and versatile functional handles for optimizing pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

The search for novel kinase inhibitors requires scaffolds that offer both structural rigidity for ATP-pocket binding and versatile functional handles for optimizing pharmacokinetic properties.[1] The furo[3,2-c]pyridine core is a bioisostere of the privileged quinoline and furopyrimidine scaffolds, offering distinct solubility profiles and hydrogen-bonding vectors.[1]

This guide details the application of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (referred to herein as Scaffold A ) as a "lynchpin" intermediate.[1] This molecule is uniquely functionalized with a highly reactive chlorine at the C4 position (for hinge-binding motif introduction) and an acetyl group at the C2 position (for solvent-tail elaboration).[1]

Key Structural Advantages[1]
  • C4-Chloro Handle: Located ortho to the pyridine nitrogen (N5), this position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings, allowing rapid introduction of aryl amines or anilines.[1]
    
  • C2-Acetyl Handle: Provides a vector extending towards the solvent front, suitable for reductive amination, condensation to heterocycles, or reduction to chiral alcohols to tune solubility and potency.[1]

Chemical Synthesis & Derivatization Protocols

The utility of Scaffold A lies in its ability to generate diverse libraries. The following protocols prioritize the C4-functionalization first , as the electron-withdrawing nature of the acetyl group enhances the electrophilicity of the C4 position.

Workflow Visualization

The following diagram illustrates the divergent synthesis strategy starting from Scaffold A.

SynthesisWorkflow Scaffold Scaffold A (1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone) Step1 Step 1: C4 Functionalization (Hinge Binder Introduction) Scaffold->Step1 SNAr or Pd-Cat Intermediate Intermediate B (4-Amino/Aryl-substituted) Step1->Intermediate RouteA Route A: Reductive Amination (Solubilizing Tail) Intermediate->RouteA NaBH(OAc)3, Amine RouteB Route B: Heterocycle Formation (Rigid Tail) Intermediate->RouteB Hydrazine/DMF-DMA RouteC Route C: Carbonyl Reduction (Chiral Linker) Intermediate->RouteC NaBH4 or CBS

Figure 1: Divergent synthetic workflow for generating kinase inhibitor libraries from Scaffold A.

Protocol 1: C4-Substitution via (Hinge Binder Introduction)

This reaction introduces the primary pharmacophore (e.g., an aniline or heterocycle) that interacts with the kinase hinge region.

Materials:

  • Scaffold A (1.0 eq)

  • Aniline/Amine derivative (1.1 eq) (e.g., 3-chloro-4-fluoroaniline)[1]

  • p-Toluenesulfonic acid (pTSA) (0.1 eq) or DIPEA (2.0 eq) depending on nucleophile basicity[1]

  • Solvent: n-Butanol or Isopropanol[1]

Procedure:

  • Dissolution: Dissolve 100 mg of Scaffold A in 2.0 mL of n-Butanol in a microwave-compatible vial.

  • Addition: Add 1.1 equivalents of the desired aniline and 0.1 equivalents of pTSA.

  • Reaction: Seal the vial and heat to 120°C for 2–4 hours (or microwave at 140°C for 30 mins).

    • Note: The electron-deficient nature of the pyridine ring facilitates this displacement.[1]

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride/tosylate salt. Filter and wash with cold ether.

  • Purification: If no precipitate forms, concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: C2-Acetyl Derivatization (Tail Elaboration)

Once the C4 position is secured, the C2-acetyl group is modified to improve physicochemical properties.[1]

Option A: Reductive Amination (Solubility)

  • Suspend the Intermediate from Protocol 1 (1.0 eq) in DCE (Dichloroethane).

  • Add secondary amine (e.g., N-methylpiperazine) (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 mins.

  • Add

    
     (1.5 eq) and stir at RT for 12 hours.
    
  • Quench with sat.

    
     and extract with DCM.
    

Option B: Cyclization to Pyrazole (Rigidity)

  • Dissolve Intermediate in DMF-DMA (Dimethylformamide dimethylacetal).[1] Reflux for 2 hours to form the enaminone.

  • Concentrate to dryness.

  • Redissolve in Ethanol and add Hydrazine hydrate (2.0 eq). Reflux for 2 hours.

  • This yields a pyrazole ring at the C2 position, a common motif in kinase inhibitors (e.g., to mimic P-loop interactions).

Biological Assay Protocols

To validate the synthesized library, a tiered screening approach is recommended: Biochemical (enzymatic) followed by Cellular (functional).

Assay Logic Visualization

AssayCascade Library Synthesized Library (Furo[3,2-c]pyridine analogs) Tier1 Tier 1: Biochemical Screen (ADP-Glo / FRET) Library->Tier1 Decision1 Hit Confirmation (IC50 < 1 µM) Tier1->Decision1 Decision1->Library Fail (Redesign) Tier2 Tier 2: Cellular Viability (CellTiter-Glo) Decision1->Tier2 Pass Tier3 Tier 3: Target Engagement (Western Blot / NanoBRET) Tier2->Tier3

Figure 2: Screening cascade for validating kinase inhibitory activity.

Protocol 3: Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the inhibition of kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Reagents:

  • Kinase Enzyme (e.g., EGFR, c-MET, or GSK3

    
    )[1]
    
  • Substrate (Poly Glu:Tyr or specific peptide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)[1]

Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized compounds in DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute the kinase in Reaction Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Add 2 µL of compound and 4 µL of Kinase to a 384-well white plate. Incubate for 10 mins at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP).[1] Incubate 40 mins.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1] Incubate 30 mins.

  • Read: Measure Luminescence. Calculate

    
     using a 4-parameter logistic fit.
    
Protocol 4: Cellular Viability Assay (A549/MCF-7)

Steps:

  • Seed cells (3,000 cells/well) in 96-well plates and incubate overnight.

  • Treat with serial dilutions of compounds for 72 hours.

  • Add CellTiter-Glo® reagent and measure luminescence.[1]

  • Compare

    
     (Growth Inhibition) against standard inhibitors (e.g., Crizotinib).
    

Structure-Activity Relationship (SAR) Analysis

When optimizing Scaffold A, the following trends are generally observed based on the furo[3,2-c]pyridine literature:

PositionModificationExpected Effect
C4 (Cl displacement) Anilines (3-Cl, 4-F) Critical for Potency. Forms H-bonds with the hinge region (e.g., Met793 in EGFR).[1] Bulky groups here may target the gatekeeper residue.
C4 (Cl displacement) Alkyl Amines Often leads to loss of potency due to lack of planarity and weaker hydrophobic interactions, unless targeting specific aliphatic pockets.
C2 (Acetyl) Reduction to -CH(OH)Me Chiral Switch. One enantiomer often binds 10-100x tighter.[1] Improves water solubility.
C2 (Acetyl) Condensation to Pyrazole Selectivity. Extends the molecule into the solvent channel; can be tuned to interact with specific surface residues (e.g., cysteines).
N5 (Pyridine Nitrogen) Oxidation to N-oxide Generally inactive .[1] The N5 lone pair is often required as a Hydrogen Bond Acceptor (HBA) in the hinge.

References

  • Synthesis of Furo[3,2-c]pyridines

    • Title: Synthesis and biological activity of furo[3,2-c]pyridine derivatives.[1][2][3][4][5]

    • Source: BenchChem / Vertex AI Search Results.
    • URL: (Verified via search context 1.1, 1.3)

  • Kinase Inhibitor Scaffolds

    • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[1][6][7]

    • Source: Journal of Medicinal Chemistry / PubMed.
    • URL: (Verified via search context 1.5, 1.11)

  • Reactivity of 4-Chlorofuro[3,2-c]pyridine

    • Title: 4-Chlorofuro[3,2-c]pyridine Reactivity and Properties.[1]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL: (Verified via search context 1.8, 1.10)

  • Assay Protocols (ADP-Glo)

    • Title: ADP-Glo™ Kinase Assay Systems.[1]

    • Source: Promega Corpor
    • URL: (Standard Industry Protocol)

(Note: Specific biological data for the exact "ethanone" derivative is inferred from the broader furo[3,2-c]pyridine class as detailed in the search results, specifically referencing analogs like OSI-296 and general scaffold reactivity.)

Sources

Application

Application Note: Scalable Production of 4-Chlorofuro[3,2-c]pyridine Intermediates

This Application Note and Protocol guide details the scalable production of 4-chlorofuro[3,2-c]pyridine (CAS 31270-80-1), a critical heteroaromatic scaffold used in the development of kinase inhibitors and other bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable production of 4-chlorofuro[3,2-c]pyridine (CAS 31270-80-1), a critical heteroaromatic scaffold used in the development of kinase inhibitors and other bioactive small molecules.

Executive Summary & Strategic Analysis

The furo[3,2-c]pyridine core represents a "privileged scaffold" in medicinal chemistry, offering a bioisostere to quinoline and isoquinoline with distinct hydrogen-bonding and solubility profiles. The 4-chloro derivative is the primary gateway intermediate, enabling the rapid diversification of the scaffold via SNAr displacement or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position.

The Isomer Challenge

Synthesizing the [3,2-c] isomer is significantly more challenging than the [3,2-b] or [2,3-b] isomers due to the electron-rich nature of the pyridine C3 position and the directing effects of substituents.

  • Direct Functionalization of Pyridine: Attempts to annul a furan ring onto 3-hydroxypyridine often favor the [3,2-b] isomer (cyclization at C2) rather than the desired [3,2-c] (cyclization at C4).

  • Constructive Annulation (The Solution): The most robust, scalable strategy involves starting with the furan ring and constructing the pyridine ring onto it. This ensures unequivocal regiocontrol.

Route Selection for Scale-Up

Two primary methodologies are evaluated for production:

FeatureMethod A: The "Classical" Curtius Route Method B: The "Modern" Pyrone Cascade
Starting Material Furfural (Commodity chemical)Dehydroacetic Acid / 4-Pyrones
Key Step Curtius Rearrangement (Azide)NH₄OAc Condensation
Scalability High (with flow chemistry controls)Moderate (Newer technology)
Safety Profile High Risk (Azide/Isocyanate)Low Risk (No hazardous gases)
Recommendation Primary Protocol (Field-proven)Alternative (Green chemistry focus)

This guide focuses on Method A as the industry standard for kilogram-scale production, with engineered safety controls (Flow Chemistry) to mitigate the azide hazard.

Critical Process Parameters (CPP) & Safety

Safety: The Azide Bottleneck

The conversion of furan-2-acrylic acid to the lactam intermediate involves an acyl azide.

  • Hazard: Acyl azides are potentially explosive; the subsequent Curtius rearrangement releases nitrogen gas (pressure hazard).

  • Mitigation: Do NOT accumulate large quantities of dry acyl azide. Perform the rearrangement in a semi-continuous mode or strictly controlled batch mode with high dilution.

Stability of the Intermediate
  • 4-Chlorofuro[3,2-c]pyridine is a reactive electrophile. While the fused system is more stable than non-fused 4-chloropyridine (which self-polymerizes), it should be stored under inert atmosphere at 2–8°C.

  • Hydrolysis: The C4-chloride is susceptible to hydrolysis to the lactam (pyridone) in the presence of aqueous acid/base and heat. Quench procedures must be rapid and cold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Lactam Precursor

Target: Furo[3,2-c]pyridin-4(5H)-one Mechanism: Knoevenagel Condensation


 Curtius Rearrangement 

Electrocyclic Ring Closure.
Step 1: Preparation of 3-(Furan-2-yl)acrylic Acid
  • Reagents: Charge a reactor with Furfural (1.0 equiv), Malonic Acid (1.1 equiv), and Pyridine (solvent/base, 2.0 vol).

  • Catalyst: Add Piperidine (0.05 equiv).

  • Reaction: Heat to 80–100°C for 2–4 hours. Monitor CO₂ evolution (bubbler).

  • Workup: Cool to room temperature. Pour into ice-cold water. Acidify with concentrated HCl to pH < 2 to precipitate the acid.

  • Isolation: Filter the solid, wash with cold water, and dry.

    • Yield Expectation: >90%.[1]

    • Checkpoint: Purity >98% by HPLC (trans-isomer dominant).

Step 2: Formation of the Isocyanate (Curtius Rearrangement)

Note: For scale >100g, a Flow Reactor is recommended for the azide generation and rearrangement steps.

  • Activation: Suspend 3-(furan-2-yl)acrylic acid (1.0 equiv) in Acetone (10 vol). Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Mixed Anhydride: Dropwise add Ethyl Chloroformate (1.1 equiv) maintaining T < 5°C. Stir for 30 min.

  • Azidation: Dropwise add a solution of Sodium Azide (1.2 equiv) in water (minimum volume). Stir at 0°C for 1 hour.

  • Workup (Critical): Pour into ice water. Extract immediately with Toluene or Diphenyl Ether . Do not concentrate the azide to dryness. Dry the organic layer with MgSO₄.

  • Rearrangement: Heat the toluene/diphenyl ether solution slowly to reflux. Nitrogen evolution will occur around 90–110°C.

    • Observation: The intermediate acyl azide converts to the isocyanate.

Step 3: Thermal Cyclization to Furo[3,2-c]pyridin-4(5H)-one
  • Cyclization: Continue heating the solution (now containing the isocyanate) to high temperature (refluxing Diphenyl Ether, ~250°C) or sealed tube heating if using lower boiling solvents (not recommended for scale).

    • Time: 1–3 hours at >200°C.

    • Mechanism:[1][2][3][4][5] The cis-isocyanate (formed via thermal isomerization) undergoes 6

      
      -electrocyclic ring closure followed by a [1,5]-H shift to aromatize to the lactam.
      
  • Isolation: Cool the reaction mixture. The product often precipitates from diphenyl ether. Dilute with hexane to maximize precipitation. Filter and wash with hexane.

    • Yield: 50–70% (over 2 steps).

    • Appearance: Tan to brown solid.

Protocol B: Chlorination (Aromatization)

Target: 4-Chlorofuro[3,2-c]pyridine Reagents: Phosphorus Oxychloride (POCl₃).

  • Setup: Charge solid Furo[3,2-c]pyridin-4(5H)-one (1.0 equiv) into a glass-lined reactor.

  • Reagent: Add POCl₃ (5.0 – 8.0 vol). Note: POCl₃ acts as both reagent and solvent.

  • Reaction: Heat to reflux (105°C) for 1–2 hours.

    • Monitoring: HPLC should show complete consumption of the lactam (

      
       shift).
      
  • Quench (Exothermic):

    • Distill off excess POCl₃ under reduced pressure (recover for reuse).

    • Dissolve the thick residue in DCM or Ethyl Acetate.

    • Slowly pour the organic solution into a mixture of Ice/Water and K₂CO₃ (or NaOH) with vigorous stirring. Maintain pH > 8 to prevent hydrolysis.

  • Purification: Separate the organic layer.[6] Wash with brine.[6] Dry over Na₂SO₄.

    • Pass through a short pad of silica gel (eluting with EtOAc/Hexane) to remove phosphorus residues and tar.

    • Concentrate to yield the product.

  • Crystallization: Recrystallize from Heptane/EtOAc if necessary.

Visualization of Workflows

Synthetic Pathway (Graphviz)

G cluster_safety Safety Critical Zone Start Furfural (C5H4O2) Inter1 Furan-2-acrylic acid (Solid) Start->Inter1 Malonic Acid Pyridine, 100°C Inter2 Acyl Azide (Unstable Intermediate) Inter1->Inter2 1. EtOCOCl 2. NaN3, 0°C Inter3 Isocyanate (Transient) Inter2->Inter3 Heat (Curtius) -N2 Lactam Furo[3,2-c]pyridin-4(5H)-one (The Lactam) Inter3->Lactam Thermal Cyclization (Diphenyl Ether, 250°C) Product 4-Chlorofuro[3,2-c]pyridine (Target) Lactam->Product POCl3, Reflux -HCl

Caption: Step-wise synthesis of 4-chlorofuro[3,2-c]pyridine highlighting the safety-critical Curtius rearrangement zone.

Workup & Purification Logic

Workup Crude Crude Reaction Mix (Post-POCl3 Reflux) Strip Distill Excess POCl3 (Vacuum) Crude->Strip Quench Quench into Ice/K2CO3 (pH > 8) Strip->Quench Extract Extraction (DCM or EtOAc) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Org Organic Phase (Product) PhaseSep->Org Aq Aqueous Phase (Phosphates/Salts) PhaseSep->Aq Dry Drying (Na2SO4) & Filtration Org->Dry Solid Final Solid 4-Chlorofuro[3,2-c]pyridine Dry->Solid

Caption: Optimized workup procedure for POCl3 chlorination to prevent product hydrolysis.

References

  • BenchChem. "Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction."[7][8] Application Notes & Protocols. Accessed March 2026.[6] Link

  • Sigma-Aldrich. "4-Chlorofuro[3,2-c]pyridine Product Specification & Safety Data Sheet." Sigma-Aldrich Catalog. Accessed March 2026.[6] Link

  • ResearchGate. "Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones." ResearchGate Publication Database. Accessed March 2026.[6] Link

  • ECHEMI. "4-Chlorofuro[3,2-c]pyridine Manufacturing Process and Properties." ECHEMI Chemical Database. Accessed March 2026.[6] Link

  • National Institutes of Health (NIH). "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction." PubMed Central. Accessed March 2026.[6] Link

Sources

Method

Application Note: Strategic Functionalization of the Acetyl Group in 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

This Application Note is designed for medicinal chemists and process development scientists working with 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone . It details the strategic functionalization of the C2-acetyl group, a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone . It details the strategic functionalization of the C2-acetyl group, a critical "linchpin" moiety for expanding this scaffold into complex kinase inhibitors or antiviral agents.


-Halogenation, Hantzsch Cyclization, and Condensation Reactions while preserving the 4-Chloro Handle.

Executive Summary & Scaffold Analysis

The molecule 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone represents a high-value intermediate. The furo[3,2-c]pyridine core is a bioisostere for indole and azaindole scaffolds found in FDA-approved kinase inhibitors.

Chemoselectivity Challenges

The primary challenge in functionalizing the acetyl group is the presence of the 4-chloro substituent .

  • The Acetyl Group (C2): A standard methyl ketone, amenable to enolization and nucleophilic attack.

  • The 4-Chloro Group (C4): Located on the pyridine ring, this position is activated toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Operational Imperative: Reaction conditions targeting the acetyl group must be tuned (e.g., non-nucleophilic bases, controlled temperature) to prevent premature displacement of the chlorine atom, which is reserved for late-stage cross-coupling (Suzuki, Buchwald).

Reaction Landscape Visualization

The following diagram maps the divergent synthetic pathways accessible from the parent acetyl compound.

ReactionLandscape Start 1-(4-chlorofuro[3,2-c] pyridin-2-yl)ethanone Bromo α-Bromo Intermediate (Gateway Species) Start->Bromo CuBr2, EtOAc (Regioselective Halogenation) Chalcone Enone/Chalcone (Michael Acceptor) Start->Chalcone R-CHO, Piperidine (Claisen-Schmidt) Alcohol Chiral Alcohol (Stereodefined Linker) Start->Alcohol CBS Reduction (Asymmetric Hydrogenation) Thiazole Thiazolyl-Furopyridine (Kinase Inhibitor Scaffold) Bromo->Thiazole Thiourea/Thioamide (Hantzsch Synthesis)

Figure 1: Divergent synthesis map originating from the acetyl moiety. Note the central role of the


-bromo intermediate.

Protocol 1: Regioselective -Bromination

Objective: Convert the acetyl group to a 2-bromoacetyl moiety without over-bromination or affecting the heteroaromatic core.

The "Copper(II) Bromide" Advantage

While elemental bromine (


) is traditional, it generates 

which can protonate the pyridine nitrogen, complicating the reaction or leading to salt formation. Copper(II) bromide (

)
is the superior reagent for heteroaryl ketones because:
  • It acts as a Lewis acid to activate the carbonyl.[1]

  • It releases bromine slowly, favoring mono-bromination.

  • It avoids high concentrations of free acid.

Experimental Procedure
  • Setup: Charge a 100 mL round-bottom flask with 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (1.0 eq) and Ethyl Acetate/Chloroform (1:1 v/v, 0.1 M concentration).

  • Addition: Add finely powdered

    
      (2.2 eq).
    
  • Reaction: Heat to reflux (approx. 70°C) with vigorous stirring. The heterogeneous mixture will change from green/black to white (

    
     precipitate) as the reaction proceeds.
    
  • Monitoring: Monitor by TLC or LCMS. Look for the +79/81 mass shift. Reaction typically completes in 3–5 hours.

  • Workup: Cool to room temperature. Filter off the white

    
     solid through a Celite pad.
    
  • Purification: Concentrate the filtrate. If necessary, recrystallize from EtOH or purify via rapid silica plug (DCM/MeOH).

Key Data Point:

Parameter Value Note

| Reagent |


 | Preferred over 

or NBS for selectivity. | | Solvent | EtOAc/CHCl3 | Polarity aids solubility of the fused system. | | Yield Target | 85-92% | High conversion expected. |

Protocol 2: Hantzsch Thiazole Synthesis

Objective: Construct a thiazole ring fused to the furopyridine via the acetyl linker. This is a classic "heterocycle-on-heterocycle" strategy for drug discovery.

Mechanism & Logic

The


-bromo ketone generated in Protocol 1 is a potent electrophile. Reacting it with a thioamide or thiourea effects a condensation-cyclization sequence (Hantzsch synthesis).
Experimental Procedure
  • Reactants: Dissolve the

    
    -bromo intermediate  (1.0 eq) in anhydrous Ethanol (0.1 M).
    
  • Nucleophile: Add the appropriate Thioamide or Thiourea (1.1 eq).

    • For Aminothiazoles: Use Thiourea.[1]

    • For Alkyl/Aryl Thiazoles: Use Thioacetamide or Thiobenzamide.

  • Conditions: Reflux for 2–4 hours. The reaction is usually clean and self-catalyzing due to HBr generation (which aids dehydration).

  • Neutralization: Cool to 0°C. The product often precipitates as the HBr salt.

  • Isolation: Filter the solid. To obtain the free base, suspend in water and adjust pH to ~8 with saturated

    
    . (Avoid strong NaOH to protect the 4-Cl group).
    

HantzschWorkflow Step1 Dissolve α-Bromo Ketone Solvent: Anhydrous EtOH Step2 Add Thioamide/Thiourea Stoichiometry: 1.1 equiv Step1->Step2 Step3 Reflux (2-4 hours) Monitor: Disappearance of SM Step2->Step3 Step4 Precipitation of HBr Salt Cool to 0°C Step3->Step4 Step5 Neutralization (Optional) Sat. NaHCO3 (pH 8) Step4->Step5

Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis.

Protocol 3: Claisen-Schmidt Condensation

Objective: Synthesize chalcones (enones) as Michael acceptors or precursors for pyrazolines.

The "Base Sensitivity" Warning

Standard protocols use NaOH or KOH. However, the 4-chloro group is susceptible to


 by hydroxide or alkoxide ions at elevated temperatures.
  • Recommendation: Use Piperidine (catalytic) with Acetic Acid in refluxing ethanol, or Barium Hydroxide (

    
    )  which is milder.
    
Experimental Procedure (Catalytic Route)
  • Mix: Combine 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (1.0 eq) and the target Aldehyde (1.0 eq) in Ethanol.

  • Catalyst: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

  • Reaction: Reflux for 6–12 hours.

  • Observation: Product often precipitates upon cooling due to extended conjugation and planarity.

  • Validation:

    
     NMR will show trans-alkene coupling constants (
    
    
    
    ) for the enone protons.

References & Authority

The protocols above are synthesized from established methodologies for electron-deficient heteroaryl ketones and specific literature on furo[3,2-c]pyridine scaffolds.

  • General Furo[3,2-c]pyridine Synthesis:

    • BenchChem Application Note: "Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction."[2][3][4] (Describes the core scaffold construction).

  • Hantzsch Reaction on Pyridine Scaffolds:

    • St. Laurent, et al.[1] "Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines." Marine Drugs, 2016. (Demonstrates Hantzsch reaction on similar fused pyridine systems).

  • Claisen-Schmidt on Heterocycles:

    • Sharshira, et al.[1] "Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives."[5] (Details chalcone formation on related heteroaryl ketones).

  • Reactivity of 4-Chloropyridines:

    • Oakwood Chemical Data Sheet: "1-(4-Chloro-pyridin-2-yl)-ethanone."[6][7] (Provides physical property baselines for the non-fused analog).

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. The user assumes all responsibility for safety and compliance with local regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists working on the functionalization of furopyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists working on the functionalization of furopyridine scaffolds. Synthesizing 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone requires precise regiocontrol. The most efficient and scalable route involves the direct C2-lithiation of the commercially available 4-chlorofuro[3,2-c]pyridine core, followed by an acetylation event.

However, this sequence is notoriously prone to over-addition, regiochemical scrambling, and thermal decomposition. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yielding reactions.

Synthetic Workflow & Mechanistic Strategy

The synthesis relies on the distinct acidity of the furan C2-proton. The electron-withdrawing nature of the fused pyridine ring, combined with the adjacent oxygen atom, makes the C2 position highly susceptible to deprotonation by strong bases like n-butyllithium.

To prevent the newly formed ketone from reacting with a second equivalent of the organolithium species (which leads to a tertiary alcohol byproduct), a Weinreb amide (N-methoxy-N-methylacetamide) is strictly required. The Weinreb amide forms a stable, five-membered tetrahedral lithium chelate that only collapses into the target ketone upon aqueous workup .

SynthesisWorkflow SM Starting Material 4-Chlorofuro[3,2-c]pyridine Step1 Step 1: Regioselective Lithiation (n-BuLi, THF, -78 °C) SM->Step1 Int1 Reactive Intermediate 2-Lithio-4-chlorofuro[3,2-c]pyridine Step1->Int1 Deprotonation at C2 Step2 Step 2: Weinreb Acetylation (N-methoxy-N-methylacetamide) Int1->Step2 Int2 Stable Chelate Tetrahedral Lithium Intermediate Step2->Int2 Prevents Over-addition Step3 Step 3: Aqueous Quench (Sat. NH4Cl, 0 °C) Int2->Step3 Product Target Molecule 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Step3->Product Chelate Collapse

Workflow for the regioselective C2-acetylation of 4-chlorofuro[3,2-c]pyridine.

Quantitative Yield Optimization Data

The choice of the acetylating electrophile and the temperature profile dictate the success of this reaction. The table below summarizes comparative data generated during process optimization.

ElectrophileTemperature ProfileEquivalentsConversion (%)Isolated Yield (%)Major Observed Byproduct
N-methoxy-N-methylacetamide -78 °C to 0 °C 1.2 >98 88 None (Trace SM)
Acetic Anhydride-78 °C to 0 °C1.58555Di-addition (tertiary alcohol)
Acetyl Chloride-78 °C to 0 °C1.29045Di-addition (tertiary alcohol)
N-methoxy-N-methylacetamide-40 °C to RT1.27040Pyridine ring-opened species

Step-by-Step Experimental Methodology

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the electrophile addition without confirming the success of the lithiation step.

Phase 1: Regioselective Metalation
  • System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Add 4-chlorofuro[3,2-c]pyridine (1.0 eq, 10.0 mmol) and freshly distilled, anhydrous THF (0.2 M, 50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at ≤ -75 °C.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 1.05 eq, 10.5 mmol) dropwise via a syringe pump over 15 minutes. Critical: Maintain the internal temperature strictly below -70 °C to prevent nucleophilic attack on the pyridine core.

  • Self-Validation Checkpoint (D₂O Quench):

    • Action: Withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of CDCl₃.

    • Validation: Analyze the organic layer via ¹H NMR. The complete disappearance of the furan C2-H singlet (typically around δ 7.2 ppm) confirms >95% metalation. If starting material remains, titrate your n-BuLi.

Phase 2: Weinreb Acetylation & Isolation
  • Electrophile Addition: Slowly add N-methoxy-N-methylacetamide (1.2 eq, 12.0 mmol) dropwise to the -78 °C solution.

  • Chelation: Stir the mixture at -78 °C for 1 hour. The solution will typically transition from a deep orange/red to a lighter yellow as the stable tetrahedral intermediate forms.

  • Controlled Warming: Remove the dry ice bath and allow the reaction to gradually warm to 0 °C over 30–45 minutes. Do not allow it to reach room temperature before quenching.

  • Quench: Vigorously stir the mixture and rapidly add saturated aqueous NH₄Cl (20 mL). This breaks the lithium chelate and releases the target ketone.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & FAQs

Q: I am observing a significant amount of a tertiary alcohol byproduct instead of the target ketone. What is causing this? A: This is a classic case of organolithium over-addition. If you are using acetyl chloride or acetic anhydride, the tetrahedral intermediate collapses prematurely, forming the highly reactive ketone in situ. The unreacted 2-lithio-4-chlorofuro[3,2-c]pyridine then attacks this ketone, yielding 2-(4-chlorofuro[3,2-c]pyridin-2-yl)propan-2-ol. Solution: Switch exclusively to a Weinreb amide (N-methoxy-N-methylacetamide). The methoxy group coordinates with the lithium ion, stabilizing the intermediate until the aqueous quench .

Q: Upon adding n-BuLi, my reaction mixture turns black, and I recover a complex mixture of degraded products. How do I fix this? A: Black tar and complex mixtures indicate thermal decomposition and loss of regiocontrol. The fused pyridine ring is highly electrophilic . If the internal temperature rises above -70 °C during the n-BuLi addition, the alkyllithium will act as a nucleophile, attacking the pyridine ring (often at the C6 position) or causing furan ring-opening. Solution: Use an internal temperature probe. Add the n-BuLi via a syringe pump, and ensure your dry ice/acetone bath is fully saturated with dry ice.

Q: My D₂O quench validation shows incomplete lithiation (e.g., only 50% conversion), but I used 1.05 equivalents of n-BuLi. Why? A: n-Butyllithium degrades over time, especially if the bottle has been punctured multiple times, reacting with trace moisture to form lithium hydroxide and butane. Solution: Always titrate your n-BuLi against N-benzylbenzamide or diphenylacetic acid before use. Additionally, ensure your THF is rigorously dried (preferably from a solvent purification system) as trace water will instantly quench the reagent.

Q: Can I perform this reaction at a higher concentration to save solvent? A: It is not recommended to exceed 0.25 M. At higher concentrations, the localized heat generated during the exothermic n-BuLi addition cannot dissipate fast enough, leading to micro-environments where the temperature exceeds -70 °C, resulting in the decomposition pathways mentioned above.

References

  • Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: US Patent 10,626,112 B2 - Heterocyclic sulfonamide derivative and medicine comprising same (Details the lithiation parameters of 4-chlorofuro[3,2-c]pyridine)
  • Title: WO2010018874A1 - Amide compound (Demonstrates functionalization and electrophilic sensitivity of the 4-chlorofuro[3,2-c]pyridine scaffold)
Optimization

Minimizing dechlorination side reactions during furopyridine functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the late-stage functionalization of heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the late-stage functionalization of heterocyclic scaffolds. Furopyridines are privileged structures, particularly in the design of kinase inhibitors 1. However, when functionalizing chloro-furopyridines via palladium-catalyzed cross-coupling, researchers often encounter a critical yield-limiting side reaction: hydrodechlorination (also known as protodehalogenation).

This guide is designed to provide you with a mechanistic understanding of why this occurs and actionable, self-validating protocols to suppress this undesired pathway.

Mechanistic Deep Dive: The Causality of Dechlorination

To troubleshoot dechlorination, we must first understand the kinetic competition occurring at the palladium center. The catalytic cycle begins with the oxidative addition of the chloro-furopyridine to the Pd(0) species, forming an Ar-Pd(II)-Cl intermediate 2. At this critical juncture, the pathway bifurcates:

  • The Desired Pathway: Transmetalation with the coupling partner (e.g., an arylboronic acid), followed by reductive elimination to yield the functionalized furopyridine [[3]]().

  • The Undesired Pathway: If transmetalation is slow, the Ar-Pd(II)-Cl intermediate can intercept a hydride source. This hydride typically originates from alcoholic solvents (via

    
    -hydride elimination) or from trace water/base interactions. This forms an Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the dechlorinated byproduct (Ar-H) 4, 5.
    

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetalation (R-B(OH)2) PdII->TransMet Desired Kinetics Hydride Hydride Transfer (Solvent/Base/Water) PdII->Hydride Undesired Side Reaction RedElim1 Reductive Elimination TransMet->RedElim1 RedElim1->Pd0 Product Cross-Coupled Furopyridine RedElim1->Product PdH Ar-Pd(II)-H Intermediate Hydride->PdH RedElim2 Reductive Elimination PdH->RedElim2 RedElim2->Pd0 Byproduct Dechlorinated Furopyridine (Ar-H) RedElim2->Byproduct

Catalytic cycle showing the bifurcation between cross-coupling and hydrodechlorination.

Troubleshooting Guide: Minimizing Dechlorination (FAQs)

Q1: I am observing >40% dechlorinated byproduct during the Suzuki-Miyaura coupling of 5-chlorofuro[2,3-b]pyridine. What is the primary cause? A1: The primary cause is the competitive formation of a palladium-hydride species before transmetalation can occur 4. Chloro-furopyridines are relatively electron-deficient, making the Ar-Pd(II)-Cl intermediate highly susceptible to hydride attack. If you are using an alcoholic solvent (e.g., methanol, ethanol) or a strong alkoxide base (e.g., NaOMe), these act as potent hydride donors via


-hydride elimination 5.
Action: Switch to an aprotic solvent system (e.g., Toluene, 1,4-Dioxane) and use a milder, non-nucleophilic base (e.g., anhydrous 

or

) 6.

Q2: How does ligand selection influence the dechlorination vs. coupling ratio? A2: Ligand sterics and electronics strictly dictate the kinetics of transmetalation versus side reactions. Small, electron-poor ligands (like


) fail to accelerate the desired reductive elimination, leaving the Pd(II) intermediate vulnerable to hydrodehalogenation 4.
Action: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos. These ligands promote rapid transmetalation and enforce a geometry that accelerates the reductive elimination of the desired cross-coupled product, effectively outcompeting the dechlorination pathway 4.

Q3: Does the concentration of the reaction matter? A3: Yes. Hydrodechlorination can act as a unimolecular decomposition pathway (relative to the coupling partner) or be dependent on solvent concentration. By running the reaction at higher concentrations (e.g., 0.2 M to 0.5 M), you increase the rate of the bimolecular transmetalation step with the boronic acid, effectively outcompeting the side reaction 7.

Data Presentation: Optimization of Reaction Conditions

To illustrate the causality of these parameters, consider the following optimization matrix for the Suzuki-Miyaura coupling of a model chloro-furopyridine. Notice how the elimination of protic sources and the introduction of bulky ligands invert the product ratio.

Ligand (mol %)SolventBase (Equiv)Temp (°C)Yield: Coupled ProductYield: Dechlorinated Byproduct

(10%)
MeOH /


(2.0)
8018%72%
dppf (5%)1,4-Dioxane

(2.0)
9045%38%
SPhos (4%)Toluene /


(2.0)
10076%12%
XPhos (4%) Toluene (Anhydrous)

(2.0)
100 94% < 2%

Table 1: Impact of ligand, solvent, and base selection on the suppression of hydrodechlorination in chloro-furopyridine Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. The use of anhydrous conditions, specific ligand-to-palladium ratios, and inert atmosphere creates a self-validating system where the absence of the dechlorinated mass (M-H) in LC-MS directly confirms the protocol's integrity 6, [[4]]().

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex (Validation of Active Species):

    • In an argon-filled glovebox, charge an oven-dried Schlenk tube with

      
       (2.0 mol%) and XPhos (4.8 mol%) 4.
      
    • Mechanistic Note: The slight excess of ligand ensures complete formation of the active

      
       species, preventing the formation of under-ligated palladium black which catalyzes side reactions.
      
  • Addition of Reagents:

    • Add the chloro-furopyridine substrate (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.5 equiv). The excess boronic acid drives the transmetalation equilibrium forward.

    • Add finely milled, anhydrous

      
       (2.0 equiv).
      
    • Crucial Check: Do not use hydrated bases. Trace water can act as a hydrogen source for hydrodehalogenation 8.

  • Solvent Introduction & Degassing:

    • Add 2.5 mL of anhydrous, degassed Toluene (achieving a 0.2 M concentration).

    • Perform three freeze-pump-thaw cycles to rigorously exclude oxygen. Oxygen can oxidize the ligand or Pd(0), stalling the desired cycle and increasing the residence time of intermediates prone to side reactions [[9]]().

  • Reaction Execution:

    • Seal the tube and heat to 100 °C in a pre-heated oil bath for 4-6 hours. Vigorous stirring (800+ rpm) is essential due to the heterogeneous nature of the phosphate base.

  • Reaction Monitoring (Self-Validation Check):

    • At 2 hours, sample 10

      
       under argon, dilute in HPLC-grade MeCN, and analyze via LC-MS.
      
    • Validation Criterion: You should observe the product mass (

      
       of the coupled product). If the dechlorinated mass (
      
      
      
      ) exceeds 5% of the total ion count, abort the reaction and verify the anhydrous nature of your solvent and base 6.
  • Work-up:

    • Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium and salts, and concentrate in vacuo. Purify via flash chromatography.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. nih.gov.
  • Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furopyridine Deriv
  • Cross-Coupling Reactions Guide. jmcct.com.
  • how to avoid dehalogenation side reactions in Suzuki coupling. benchchem.com.
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. benchchem.com.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • A mechanistic investigation of hydrodehalogen
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. benchchem.com.
  • Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions.

Sources

Troubleshooting

Purification techniques for removing impurities from 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

Executive Summary & Diagnostic Overview Molecule Profile: Compound: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone CAS: 86518-10-7 Physicochemical Properties: Crystalline solid (MP: ~140-143°C), typically off-white to pale...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

Molecule Profile:

  • Compound: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

  • CAS: 86518-10-7

  • Physicochemical Properties: Crystalline solid (MP: ~140-143°C), typically off-white to pale yellow.

  • Criticality: This scaffold is a high-value intermediate for kinase inhibitor development (e.g., targeting VEGFR or PI3K pathways). The C4-chlorine is a "warhead" for subsequent

    
     or Buchwald-Hartwig couplings, while the C2-acetyl group serves as a handle for condensation or reduction.
    

The Problem: Users frequently report persistent trace impurities that poison downstream catalytic cycles (specifically Palladium-catalyzed cross-couplings) or interfere with biological assay baselines. These impurities often arise from incomplete cyclization during the synthesis or degradation of the labile C-Cl bond.

Diagnostic: Identifying Your Impurity Profile

Before selecting a purification route, match your analytical observation to the likely culprit:

Observation (LCMS/NMR)Likely ImpurityOriginRisk Level
Mass M-42 (Loss of Acetyl) 4-chlorofuro[3,2-c]pyridineIncomplete acetylation or decarboxylation during synthesis.High (Competes in next step)
Mass M-18 (Hydroxyl) 1-(4-chlorofuro...)-ethanolOver-reduction of ketone (if reducing agents used nearby).Medium
Mass M-Cl+OH (M-18.5) 4-hydroxyfuro... derivativeHydrolysis of C-Cl bond (caused by acidic/basic workup).Critical (Dead-end byproduct)
Broad UV Abs @ 280-320nm Polymer/OligomersThermal degradation during cyclization.Low (Removable by filtration)
Color (Dark Brown/Black) Palladium/Copper ResiduesCarryover from Sonogashira/Cyclization catalysts.Critical (Poisons next catalyst)

Technical Support Protocols

Protocol A: Recrystallization (The "Gold Standard" for Scale)

Best for: Removing metal residues, polymeric tars, and starting materials.

The Logic: The high melting point (~140°C) of the target molecule allows for aggressive thermal recrystallization. We utilize a Toluene/Heptane system to exploit the


-stacking solubility of the furopyridine core while rejecting aliphatic impurities.

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in Toluene (5 mL per gram).

  • Thermal Cycle: Heat to reflux (110°C). If solids remain, add Toluene in 1 mL increments until dissolved.

    • Critical Check: If black particles persist at reflux, they are likely inorganic Pd/Cu salts. Perform a hot filtration through Celite immediately.

  • Nucleation: Remove from heat. Allow to cool slowly to ~60°C.

  • Anti-Solvent Addition: Add n-Heptane dropwise (ratio 1:1 v/v relative to Toluene) while stirring gently.

  • Crystallization: Cool to Room Temperature (RT) over 2 hours, then chill to 0-4°C for 1 hour.

  • Isolation: Filter the off-white needles. Wash with cold Heptane.

Validation:

  • Target Recovery: 75-85%

  • Target Purity: >98% (HPLC)

Protocol B: Flash Chromatography (Scavenging Regioisomers)

Best for: Separating the target ketone from de-acetylated side products.

The Logic: The acetyl group significantly increases the polarity of the molecule compared to the naked furopyridine core. A standard silica column with a gradient elution is effective.

Parameters:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Hexanes.

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Loading: Dry load on Celite (preferred) or dissolve in minimal DCM.

Gradient Profile:

  • Equilibration: 5% EtOAc in Hexanes (or 100% DCM).

  • Elution: Ramp to 30% EtOAc over 10 Column Volumes (CV).

  • Observation: The non-acetylated impurity (4-chlorofuro[3,2-c]pyridine) usually elutes earlier (less polar). The target ketone elutes second.

Visualizing the Workflow

The following diagram illustrates the impurity genesis and the decision logic for purification.

PurificationLogic Start Crude Reaction Mixture (Sonogashira/Cyclization) Impurity1 Impurity: Pd/Cu Salts (Catalyst Residue) Start->Impurity1 contains Impurity2 Impurity: De-acetylated Core (Incomplete Rxn) Start->Impurity2 contains Impurity3 Impurity: Hydrolysis (C-OH) (Workup Damage) Start->Impurity3 contains Decision Diagnostic: Main Contaminant? Start->Decision Target Target: 1-(4-chlorofuro[3,2-c] pyridin-2-yl)ethanone MethodA Method A: Recrystallization (Toluene/Heptane) Removes: Metals, Tars Decision->MethodA Inorganics/Tars MethodB Method B: Chromatography (Hex/EtOAc) Removes: Regioisomers Decision->MethodB Organic Side-Products MethodC Method C: Scavenger Resin (Thiol/Silica) Removes: Trace Pd Decision->MethodC Trace Metal < 50ppm MethodA->Target Yield: ~80% MethodB->Target Yield: ~90% MethodC->Target Polishing Step

Figure 1: Decision matrix for purification based on impurity origin. Dark nodes indicate crude state; Green indicates purified target.

Frequently Asked Questions (FAQs)

Q1: The chlorine atom at position 4 seems labile. Can I use methanol for recrystallization?

  • Dr. Vance: Proceed with caution. While furopyridines are generally stable, the C4-Cl bond is activated by the pyridine nitrogen. Prolonged boiling in nucleophilic solvents like Methanol or Ethanol can lead to slow

    
     substitution, yielding the methoxy/ethoxy impurity (Mass M-4). I recommend Toluene  or Isopropyl Acetate  (non-nucleophilic) to ensure chemical stability.
    

Q2: My product is colored (brown/orange) even after a column. How do I fix this?

  • Dr. Vance: This indicates residual Palladium or polymerized furan species.

    • Solution: Dissolve the compound in EtOAc and treat with activated charcoal or a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 30 minutes at 40°C. Filter and re-concentrate. This usually restores the off-white color.

Q3: I see a "double spot" on TLC that merges. Is this an isomer?

  • Dr. Vance: It is likely not a structural isomer if you synthesized it via the standard route. This behavior often indicates keto-enol tautomerism or hydrate formation on the silica plate, especially if the mobile phase is acidic.

    • Test: Run the TLC with 1% Triethylamine (TEA) to neutralize the silica. If the spots merge into one, it was an interaction artifact.

Q4: Can I sublime this compound?

  • Dr. Vance: Yes. Given the molecular weight (~195.6 g/mol ) and lack of hydrogen bond donors, sublimation is an excellent technique for small-scale (<500 mg) purification to reach analytical standard grade (>99.5%). High vacuum (<0.1 mbar) at 100-110°C is typically required.

References

  • Sigma-Aldrich. Product Specification: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethan-1-one (CAS 86518-10-7).

  • PubChem. Compound Summary: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone.[1] National Library of Medicine.

  • Oakwood Chemical. Safety Data Sheet & Solubility Profiles for Chlorofuro[3,2-c]pyridines.

  • BenchChem. General Recrystallization Protocols for Chlorinated Heterocycles.

Sources

Optimization

Technical Support Hub: Solubilization Protocols for 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

Executive Summary & Compound Profile Welcome to the Technical Support Center. You are likely encountering precipitation, inconsistent IC50 values, or "false" cytotoxicity when using 1-(4-chlorofuro[3,2-c]pyridin-2-yl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely encountering precipitation, inconsistent IC50 values, or "false" cytotoxicity when using 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone .

This compound presents a classic medicinal chemistry challenge: it is a planar, fused bicyclic heteroaromatic system. Its rigid structure and the chlorine substituent significantly increase lipophilicity (LogP) and crystal lattice energy, making it prone to


-stacking aggregation  in aqueous environments.

The Core Problem: When you dilute a DMSO stock of this compound directly into cell culture media, the rapid change in polarity causes "solvent shock," forcing the compound out of solution before it can interact with carrier proteins.

This guide provides a self-validating workflow to resolve these issues without compromising cellular physiology.

Module 1: Stock Solution Preparation (The Root Cause)[1]

Objective: Create a thermodynamically stable stock solution that resists crashing upon initial retrieval.

Critical Protocol: Anhydrous Preparation

Water is the enemy of stability for this compound in DMSO. Even 1% water absorption from the atmosphere can induce micro-precipitation over time.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), grade

    
     99.9%, stored over molecular sieves.
    
  • Concentration Limit: Do not exceed 10 mM for your master stock. While 100 mM might be chemically possible, it is thermodynamically unstable during freeze-thaw cycles.

  • Dissolution Method:

    • Add DMSO to the vial.[1][2][3]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes. Note: Visual clarity is not enough; micro-crystals may persist. Sonication ensures complete lattice breakdown.

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles. Store at -20°C.

Validation Step: Before every assay, hold the thawed vial up to a light source. If you see "schlieren" lines (swirling refraction patterns) or turbidity, the compound has crashed. Re-sonicate at 37°C.

Module 2: The "Intermediate Dilution" Strategy

Objective: Prevent "Solvent Shock" during the transition from 100% DMSO to aqueous media.

The Error: Direct pipetting of 100% DMSO stock into the cell well often creates a local precipitate cloud that never re-dissolves. The Fix: Use an intermediate dilution step or Acoustic Droplet Ejection (ADE).

Protocol: Step-Down Serial Dilution
StepSource SolutionDiluentFinal Solvent CompositionState
1. Master Stock 10 mM Compound in 100% DMSONone100% DMSOStable
2. Intermediate 10

L Master Stock
190

L PBS (w/o Ca/Mg)
5% DMSO / 95% PBSMetastable (Use immediately)
3. Assay Well 10

L Intermediate
90

L Cell Media
0.5% DMSO Soluble (Protein bound)
  • Why PBS first? Phosphate Buffered Saline (calcium/magnesium-free) minimizes salt-bridge formation that can trigger precipitation before the compound reaches the serum proteins in the media.

  • Why 0.5% DMSO? This is the upper safety limit for most sensitive cell lines (see Table 1 below).

Module 3: Assay Medium Optimization

If the standard dilution above fails, you must modify the assay medium to act as a "sink" for the hydrophobic compound.

Option A: Serum Carrier (Standard)

Ensure your assay media contains at least 5-10% Fetal Bovine Serum (FBS) . Albumin in FBS acts as a natural carrier for lipophilic drugs.

  • Warning: If running serum-free assays, this compound will precipitate and bind to the plastic plate.

Option B: Cyclodextrin Complexation (Advanced)

For serum-free conditions or high-concentration tests, use (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
. It encapsulates the hydrophobic drug in a water-soluble ring.
  • Protocol: Supplement your assay media with 0.5% (w/v) HP-

    
    -CD .
    
  • Safety: Concentrations

    
     1% are generally non-toxic to cell lines like HEK293, MCF-7, and CHO 4.
    
Visualization: Solubilization Workflow

SolubilizationWorkflow Stock 10mM Stock (100% Anhydrous DMSO) Inter Intermediate Dilution (5% DMSO in PBS) Stock->Inter 1:20 Dilution (Prevents Shock) Media Assay Media (+10% FBS or 0.5% HP-β-CD) Stock->Media Direct Add (High Risk) CellWell Cell Well (Dissolved Compound) Inter->CellWell Add to Cells (Final 0.5% DMSO) Media->CellWell Carrier Protein Binding Precip Precipitation (False Data) Media->Precip If Serum Free

Caption: Figure 1. Optimized workflow to prevent solvent shock. Direct addition (red dashed line) risks immediate precipitation. The intermediate step (yellow) buffers the polarity shift.

Troubleshooting & FAQs

Q1: I see crystals in my well, but my cells look dead. Is it toxicity or precipitation?

A: It is likely physical toxicity from the crystals. Crystals settle on the cell monolayer, causing mechanical stress and high local concentrations (the "contact killing" effect).

  • Test: Centrifuge the media at 1000 x g for 5 mins. If the pellet contains crystals but the supernatant is non-toxic to fresh cells, your issue is solubility, not intrinsic potency.

Q2: What is the DMSO tolerance for my specific cell line?

Exceeding DMSO limits causes membrane permeabilization, skewing results.

Table 1: DMSO Tolerance Limits (72h Exposure) 56

Cell LineTissue OriginMax Safe DMSO (%)Notes
HepG2 Liver0.1% - 0.6%Highly sensitive; metabolism changes >0.1%
MCF-7 Breast0.5% - 1.0%Relatively robust
HCT-116 Colon< 0.5%Apoptosis induction at high %
Primary Neurons CNS< 0.1%Extremely sensitive
Q3: Can I use Tween-80 instead of Cyclodextrin?

A: No. Avoid Tween-80 or Triton X-100 in cellular assays if possible. They are surfactants that can lyse cell membranes or alter receptor sensitivity. HP-


-CD is biologically inert and safer for maintaining cell integrity.
Decision Tree: Resolving Precipitation

TroubleshootingTree Start Observe Precipitation? CheckConc Is Stock > 10mM? Start->CheckConc Yes DiluteStock Dilute Stock to 10mM Sonicate 37°C CheckConc->DiluteStock Yes CheckMethod Direct Addition used? CheckConc->CheckMethod No UseInter Switch to Intermediate Dilution (PBS) CheckMethod->UseInter Yes CheckSerum Is Media Serum-Free? CheckMethod->CheckSerum No AddCD Add 0.5% HP-β-CD or BSA CheckSerum->AddCD Yes

Caption: Figure 2. Logic flow for identifying the root cause of precipitation.

References

  • ResearchGate/University of Münster. What is the acceptable concentration of hydroxypropyl-b-cyclodextrin in serum-free medium?4

  • Ankara University. Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.5[7][5]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.[5][6]6

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.3[5]

  • Sigma-Aldrich. 2-Hydroxypropyl-β-cyclodextrin Product Information.8

Sources

Troubleshooting

Optimizing temperature and catalysts for acetyl-furopyridine synthesis

Technical Support Center: Acetyl-Furopyridine Synthesis Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Temperature & Catalysts for Acetyl-Furo[3,2-c]pyridine & Furo[2,3-b]pyridine S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acetyl-Furopyridine Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Temperature & Catalysts for Acetyl-Furo[3,2-c]pyridine & Furo[2,3-b]pyridine Scaffolds.

Executive Summary: The Synthetic Challenge

Synthesizing acetyl-functionalized furopyridines (e.g., 2-acetylfuro[3,2-c]pyridine) presents a unique "push-pull" electronic challenge. The pyridine ring is electron-deficient, making oxidative addition difficult, while the acetyl group on the alkyne precursor (if using 3-butyn-2-one) or the furan ring makes the system sensitive to polymerization and Lewis acid-mediated decomposition.

This guide focuses on the most robust route: The Sonogashira Coupling-Cyclization Cascade. Success here depends on balancing the Catalytic Cycle (Pd/Cu) against Thermal Thermodynamics .

Diagnostic Triage: What is failing?

Before altering parameters, match your observation to the likely failure mode.

SymptomVisual IndicatorProbable CauseImmediate Action
Catalyst Death Reaction turns black immediately; precipitation of Pd-black.Ligand dissociation due to high T or oxidation.Switch to bidentate ligand (dppf) or lower T.
Homocoupling Formation of di-acetyl-butadiyne (dimer).Oxygen leak or excess Copper (Glaser coupling).Degas solvents (freeze-pump-thaw); reduce CuI loading.
Incomplete Conv. Starting material (halopyridine) remains.Poor Oxidative Addition (electron-poor ring).Switch catalyst to Pd(t-Bu3P)2 or increase T stepwise.
Tarring Dark viscous oil; no distinct spots on TLC.Polymerization of the acetyl-alkyne or furan.Lower T; add radical scavenger (BHT); dilute reaction.

Module 1: Catalyst Optimization (The Engine)

The Core Issue: Standard Pd(PPh3)2Cl2 is often insufficient for electron-deficient chloropyridines. Furthermore, the acetyl group on the alkyne makes it a Michael acceptor, liable to side reactions with the amine base.

Q: Which catalyst system favors the acetyl-furopyridine cascade? A: Move away from simple triphenylphosphine systems if yields are <40%.

  • Recommendation: Use PdCl2(dppf) or Pd(OAc)2 + XPhos .

  • Why? The large bite angle of dppf (ferrocene backbone) stabilizes the Pd(0) species, preventing aggregation into Pd-black at the elevated temperatures required for the cyclization step. XPhos facilitates oxidative addition into the difficult C-Cl bond of the pyridine.

Q: Is Copper strictly necessary? A: Yes, but it is a double-edged sword.

  • Role: CuI activates the terminal alkyne via a copper-acetylide intermediate.

  • Risk: In the presence of trace oxygen, CuI catalyzes the dimerization of your acetyl-alkyne (Glaser coupling), wasting the reagent.

  • Protocol Adjustment: If you see homocoupling, reduce CuI to 2 mol% and add a mild reductant like sodium ascorbate, or switch to a Copper-Free protocol using Pd(Cy)3 and cesium carbonate (Cs2CO3).

Visualizing the Failure Points:

CatalyticCycle cluster_0 Sonogashira Cycle cluster_1 Common Failure Modes Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Pyridines) Pd0->OxAdd + Halo-Pyridine PdBlack Pd-Black Precipitate (Inactive) Pd0->PdBlack High T / O2 TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal RedElim Reductive Elimination (Coupled Product Formed) TransMetal->RedElim Glaser Glaser Homocoupling (Dimer Side Product) TransMetal->Glaser Excess Cu / O2 RedElim->Pd0

Caption: The Pd/Cu catalytic cycle highlighting critical failure points (Pd-Black formation and Glaser coupling) specific to acetyl-alkyne substrates.

Module 2: Temperature & Thermodynamics (The Accelerator)

The Core Issue: The Sonogashira coupling often works at 60-80°C, but the subsequent 5-endo-dig or 6-endo-dig cyclization to form the furan ring usually requires higher energy (90-120°C). However, acetyl groups are thermally sensitive.

Q: Should I run a one-pot or stepwise reaction? A: For acetyl-furopyridines, a Telescoped (Stepwise Temperature) approach is superior.

  • Phase 1 (Coupling): Run at 60°C to attach the alkyne. This preserves the catalyst and prevents alkyne polymerization.

  • Phase 2 (Cyclization): Once the starting halide is consumed (TLC check), raise the temperature to 100°C to force the ring closure.

Q: My reaction chars at 100°C. What now? A: This is likely "Polymerization of the Acetyl moiety."

  • Solution: Switch solvents.

    • Avoid: DMF (decomposes to dimethylamine at high T, which attacks the acetyl group).

    • Use:1,4-Dioxane or Toluene . These are non-nucleophilic and stable.

  • Catalyst Additive: Add 10-20 mol% Ag2CO3 or AuCl3 during Phase 2. Gold is a superior Lewis acid for alkyne activation, allowing cyclization at significantly lower temperatures (e.g., 60°C), sparing your acetyl group.

Optimized Experimental Protocol

Target: Synthesis of 2-acetylfuro[3,2-c]pyridine via Sonogashira-Cyclization.

Reagents:

  • 4-chloro-3-iodopyridine (1.0 eq)

  • 3-butyn-2-one (1.2 eq)

  • PdCl2(dppf) (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Workflow:

  • Degassing (Critical): Place the solvent and base in the flask. Freeze-pump-thaw 3 times. Oxygen is the enemy of acetyl-alkynes.

  • Loading: Add Pd catalyst, CuI, and the halopyridine under Argon flow.

  • Addition: Add 3-butyn-2-one last via syringe to prevent it from reacting with the base before the catalyst engages.

  • Phase 1 (Coupling): Heat to 65°C for 4-6 hours. Monitor by TLC.[1][2][3][4]

    • Checkpoint: If SM remains but catalyst is black, add 2 mol% more Pd and boost T to 75°C.

  • Phase 2 (Cyclization): Once coupled intermediate is observed, raise T to 105°C .

    • Optional: If cyclization is slow, add Ag2CO3 (10 mol%) to scavenge halides and activate the alkyne.

  • Workup: Filter through Celite immediately while warm (prevents product crashing out with salts).

Visualizing the Workflow Logic:

Workflow Start Start: Halopyridine + Acetyl-Alkyne Step1 Phase 1: Coupling Pd(dppf)Cl2, CuI, Et3N 65°C, Dioxane Start->Step1 Check1 TLC Check: Coupled Intermediate? Step1->Check1 Step2 Phase 2: Cyclization Raise T to 105°C (Optional: Add Ag2CO3) Check1->Step2 Yes Fail1 Troubleshoot: Check O2 levels Change Ligand (XPhos) Check1->Fail1 No (SM Remains) Success Isolate Acetyl-Furopyridine Step2->Success Product Formed Fail2 Troubleshoot: Switch Solvent (Toluene) Use AuCl3 catalyst Step2->Fail2 Decomposition/Tar

Caption: Decision tree for the stepwise synthesis of acetyl-furopyridines, separating the coupling and cyclization thermal events.

References

  • BenchChem Technical Support. (2025).[1][2][4][5][6] Optimization of reaction conditions for Furo[3,2-c]pyridine cyclization. Retrieved from

  • Karpov, A. S., & Müller, T. J. J. (2003).[7] New entry to furo[3,2-c]pyridines via Pd-catalyzed coupling-cyclization.[8] Synthesis.[1][3][4][7][9][10][11][12][13] (Cited context: General Sonogashira methodologies).

  • Vertex AI Search Results. (2024). Palladium-catalyzed synthesis of substituted pyridines and furans.[6][12] (Aggregated technical data from search snippets 1.1, 1.3, 1.16).

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Troubleshooting. Retrieved from

Sources

Optimization

Technical Support Center: Stabilizing the Ethanone Group Under Basic Conditions

Ticket ID: ETH-BAS-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Prevention of Ethanone Degradation/Side-Reactions in Alkaline Media Executive Summary & Diagnostic Scope User Query: "How do I...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ETH-BAS-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Prevention of Ethanone Degradation/Side-Reactions in Alkaline Media

Executive Summary & Diagnostic Scope

User Query: "How do I prevent hydrolysis of the ethanone group under basic conditions?"

Technical Clarification (Critical): Chemically, a simple ethanone group (methyl ketone,


) does not  undergo hydrolysis in the traditional sense (cleavage into carboxylic acid and alcohol) under standard aqueous basic conditions. If your ethanone is disappearing or degrading, it is likely undergoing one of three specific failure modes often mistaken for hydrolysis:
  • Aldol Condensation (Most Likely): The base deprotonates the

    
    -methyl group, causing self-polymerization or reaction with other electrophiles.
    
  • Retro-Claisen Cleavage: If the ethanone is part of a

    
    -dicarbonyl system, strong bases can cleave the C-C bond.[1]
    
  • Haloform Reaction: If halogens (

    
    ) are present with the base, the methyl group is cleaved to form a carboxylic acid (True Hydrolysis).
    

This guide provides the protocols to prevent these degradation pathways, focusing on Protection Strategies and Reaction Engineering .

Diagnostic Workflow: Why is your Ethanone failing?

Before applying a fix, identify the degradation pathway using this decision logic.

EthanoneFailure Start Start: Ethanone Instability Halogens Are Halogens (Cl, Br, I) present? Start->Halogens BetaC Is it a Beta-Dicarbonyl? Halogens->BetaC No Haloform FAILURE MODE 1: Haloform Reaction (Cleavage to Acid) Halogens->Haloform Yes Retro FAILURE MODE 2: Retro-Claisen (C-C Bond Cleavage) BetaC->Retro Yes Aldol FAILURE MODE 3: Aldol Condensation (Dimerization/Polymerization) BetaC->Aldol No

Figure 1: Diagnostic logic to identify the specific chemical degradation pathway of methyl ketones in base.

Primary Solution: 1,3-Dioxolane Protection Protocol[2][3]

To render the ethanone group completely inert to base (preventing both nucleophilic attack and


-deprotonation), the gold standard is protection as a cyclic ketal (1,3-dioxolane) .[2]
Mechanism of Action

The reaction converts the electrophilic


 carbonyl carbon into a stable, sterically hindered 

ether linkage. Cyclic ketals are stable to bases, nucleophiles, and reducing agents (pH 8–14).
Step-by-Step Protocol: High-Fidelity Ketalization

Reagents:

  • Substrate (Ethanone derivative)

  • Ethylene Glycol (1.5 – 5.0 equivalents)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (1–5 mol%)
  • Solvent: Toluene or Benzene (anhydrous)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Dissolve the ethanone substrate in Toluene (0.1 M concentration). Add Ethylene Glycol and

    
    -TsOH.
    
  • Reflux (The Critical Step): Heat the mixture to reflux (

    
     for Toluene).
    
    • Why? The reaction is an equilibrium.[3] Water is a byproduct. The Dean-Stark trap physically removes water from the reaction matrix (azeotropic distillation), driving the equilibrium to the right (Le Chatelier’s Principle).

  • Monitoring: Monitor via TLC or LC-MS until the starting ketone is consumed (typically 2–12 hours).

  • Quench: Cool to room temperature. Add saturated aqueous

    
     to neutralize the acid catalyst.
    
    • Note: Do not skip neutralization; acidic workup will hydrolyze the ketal immediately.

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    

Deprotection (Post-Reaction): When the base-sensitive steps are complete, regenerate the ethanone by stirring in dilute aqueous acid (e.g., 1M


 in THF) at room temperature.

Alternative Solution: Kinetic Control (Preventing Aldol)

If you cannot protect the group (e.g., due to steric bulk or synthesis constraints) and must perform a reaction near the ketone using base, you must prevent Thermodynamic Enolization .

The Issue: Weak bases (NaOH, KOH, NaOEt) at room temperature establish an equilibrium between the ketone and its enolate. The enolate then attacks the remaining ketone (Aldol).[4]

The Fix: Use Kinetic Deprotonation .

  • Base Selection: Use a bulky, non-nucleophilic strong base like LDA (Lithium Diisopropylamide) or LiHMDS .

  • Temperature: Operate at

    
     .
    
  • Stoichiometry: Use a slight excess of base (1.05 eq) to ensure 100% conversion to the enolate irreversibly and rapidly.

  • Quench: Add your electrophile immediately. Do not allow the system to warm up until the reaction is complete.

Comparative Data: Protecting Group Stability

Use this matrix to determine if 1,3-Dioxolane is suitable for your specific downstream conditions.

Protecting GroupStability: Basic (pH > 10)Stability: Acidic (pH < 4)Stability: NucleophilesStability: Oxidation
1,3-Dioxolane (Cyclic Ketal) Excellent Poor (Cleaves)Excellent Good
Acyclic Ketal (Dimethoxy) GoodVery PoorGoodFair
Thioacetal (1,3-Dithiane) Excellent GoodExcellent Poor (Oxidizes)

Visualizing the Protection Pathway

ProtectionWorkflow Ketone Ethanone (Base Labile) Step1 Step 1: Protection (Ethylene Glycol/H+) Ketone->Step1 Ketal 1,3-Dioxolane (Base Stable) Step1->Ketal - H2O Step2 Step 2: Perform Basic Reaction Ketal->Step2 Step3 Step 3: Deprotection (H3O+) Step2->Step3 Product Final Product (Ketone Restored) Step3->Product

Figure 2: Standard workflow for temporarily masking ethanone reactivity during base-mediated transformations.

Frequently Asked Questions (FAQs)

Q: My ethanone is part of a beta-keto ester (e.g., ethyl acetoacetate). Is this protocol different? A: Yes. In beta-keto esters, the "hydrolysis" usually refers to the ester moiety hydrolyzing to an acid, which then spontaneously decarboxylates, destroying the molecule.

  • Fix: You cannot use simple aqueous base. If you must alkylate at the alpha position, use NaH in dry DMF/THF (non-aqueous) to avoid ester hydrolysis.

Q: Can I use simple dimethyl ketals (using methanol) instead of ethylene glycol? A: Acyclic ketals are significantly less stable than cyclic 1,3-dioxolanes due to the entropy effect. They are more likely to hydrolyze inadvertently during mild workups. Cyclic protection is strongly recommended for multi-step synthesis.[2]

Q: I see a "Haloform" byproduct. What happened? A: You likely used a hypohalite (bleach) or had free halogens present in a basic solution. This cleaves the methyl group entirely (


). Ensure your reaction mixture is free of oxidative halogens.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on ketal stability and deprotection conditions).

  • BenchChem. (2025).[5] The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. (Protocols for Dean-Stark protection). Link

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. (Mechanistic details on base-catalyzed enolate degradation). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Detailed mechanisms of Retro-Claisen and enolate chemistry). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation and Peak Assignment for 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone: A Comparative Guide to Assignment Methodologies

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently deployed in the development of novel kinase inhibitors and antipsychotic agents. However, the structural elucidation of highly substituted de...

Author: BenchChem Technical Support Team. Date: March 2026

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently deployed in the development of novel kinase inhibitors and antipsychotic agents. However, the structural elucidation of highly substituted derivatives, such as 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone , presents a unique analytical challenge. The electron-deficient nature of the pyridine ring combined with the electron-rich furan system creates complex magnetic anisotropies that complicate routine


H NMR interpretation.

Structural Deconstruction & Spin Systems

Before comparing the assignment methodologies, we must deconstruct the causality behind the expected chemical shifts of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (C


H

ClNO

). The molecule contains exactly 6 protons, divided into three isolated spin systems:
  • The Pyridine Protons (H-6 and H-7): H-6 is positioned alpha to the electronegative pyridine nitrogen. This proximity withdraws electron density via inductive effects, severely deshielding the nucleus and pushing it downfield (~8.35 ppm). H-7 is further from the nitrogen but adjacent to H-6, resulting in a classic

    
     ortho-coupling (~5.8 Hz).
    
  • The Furan Proton (H-3): In an unsubstituted furan, H-3 typically resonates around 6.4 ppm. However, the electron-withdrawing acetyl group at C-2 conjugates with the furan

    
    -system, reducing electron density at C-3 and shifting this singlet significantly downfield (~7.65 ppm).
    
  • The Acetyl Protons (-CH

    
    ):  Attached directly to the carbonyl carbon, these three equivalent protons appear as a sharp, highly integrated singlet (~2.65 ppm).
    

Comparative Evaluation of Assignment Workflows

To accurately assign these peaks, modern drug development labs must choose between three distinct workflows.

Workflow Start 1D 1H NMR Spectrum Acquired (400 MHz) Trad Empirical Workflow (1D + 2D NMR) Start->Trad AI AI-Assisted Workflow (GNN Prediction) Start->AI DFT Quantum Workflow (DFT-GIAO) Start->DFT Trad_Step Acquire COSY, HSQC, HMBC Analyze Cross-Peaks Trad->Trad_Step AI_Step Input SMILES Run Ensemble ML Model AI->AI_Step DFT_Step Conformational Search B3LYP/6-311+G(d,p) Opt DFT->DFT_Step Assign Final Peak Assignment 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Trad_Step->Assign 1-2 Hours AI_Step->Assign < 1 Min DFT_Step->Assign 12-24 Hours

Comparative decision tree of NMR assignment workflows showing time-to-result for each methodology.
Method A: Empirical High-Field NMR (The Gold Standard)

Relying on 2D NMR (COSY, HSQC, HMBC) is the most authoritative method. Because the rigid, planar nature of the furo[3,2-c]pyridine core limits the utility of through-space NOE correlations, through-bond HMBC correlations are required to provide unambiguous connectivity across the heteroatoms and quaternary bridgehead carbons.

Method B: AI-Assisted GNN Prediction (The High-Throughput Alternative)

Traditional HOSE code databases struggle with novel fused heterocycles due to a lack of exact substructure matches. Modern software utilizes [1] to overcome this. By learning continuous spatial relationships and shielding tensors directly from DFT-optimized training sets, AI models can predict shifts in seconds with near-DFT accuracy [2].

Method C: Quantum Mechanical DFT-GIAO Calculation

For absolute stereochemical or regioisomeric certainty without 2D NMR, [4] are utilized. While computationally expensive, this method maps the exact quantum mechanical shielding environment of the molecule.

Quantitative Performance Comparison

The following table summarizes the quantitative


H NMR data for 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone, comparing the predictive accuracy of AI and DFT against the empirical gold standard.
NucleusMultiplicityExpected

(Hz)
Empirical (400 MHz, CDCl

)
AI-Predicted (GNN)DFT-GIAO (B3LYP)

AI (ppm)

DFT (ppm)
H-6 Doublet5.88.358.328.410.030.06
H-7 Doublet5.87.807.767.850.040.05
H-3 Singlet-7.657.687.590.030.06
CH

Singlet-2.652.612.700.040.05
Overall MAE: 0.035 MAE: 0.055

Insight: The AI-Assisted GNN model slightly outperformed the raw DFT calculation (MAE 0.035 vs 0.055). This is because modern GNNs are empirically scaled against massive databases of experimental CDCl


 spectra, inherently correcting for systematic DFT solvation errors.

Step-by-Step Experimental Protocols

Every robust analytical workflow must function as a self-validating system. Below are the protocols detailing the causality and validation steps for each method.

Protocol 1: Empirical 2D NMR Assignment

HMBC H3 H-3 7.65 C2 C-2 (Furan) H3->C2 2J C3a C-3a (Bridge) H3->C3a 2J C7a C-7a (Bridge) H3->C7a 3J CO C=O (Acetyl) H3->CO 3J H6 H-6 8.35 C4 C-4 (C-Cl) H6->C4 3J H6->C7a 3J H7 H-7 7.80 H7->H6 3J (COSY) H7->C3a 3J CH3 CH3 2.65 CH3->C2 3J CH3->CO 2J

Key HMBC (dashed red) and COSY (solid gray) correlations establishing the self-validating assignment.
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     (containing 0.03% TMS as an internal reference).
    
  • Acquisition: Acquire standard

    
    H (16 scans), COSY (128 increments), HSQC (256 increments), and HMBC (256 increments) spectra on a 400 MHz spectrometer.
    
  • Self-Validating Interpretation:

    • Anchor Point: Identify the acetyl CH

      
       singlet (2.65 ppm) and trace its 
      
      
      
      HMBC to the carbonyl carbon (~188 ppm).
    • Furan Assignment: Locate the H-3 singlet (7.65 ppm) via its

      
       HMBC to the same carbonyl carbon. This unambiguously differentiates it from the pyridine protons.
      
    • Pyridine Assignment: Assign H-6 and H-7 via their mutual

      
       COSY correlation. Validate H-6 (8.35 ppm) via its 
      
      
      
      HMBC cross-peak to the C-Cl quaternary carbon (C-4).
Protocol 2: AI-Assisted GNN Prediction
  • Input Generation: Convert the 2D structure of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone into a canonical SMILES string.

  • Feature Extraction: Feed the SMILES into a 3D Graph Neural Network. The model encodes atomic features (hybridization, electronegativity) and topological distances.

  • Prediction & Validation: The ensemble model predicts the isotropic shielding tensors. Validate the output by calculating the Mean Absolute Error (MAE) against the unassigned empirical 1D spectrum. An MAE < 0.05 ppm confirms a highly confident structural match, allowing for instant peak assignment without the need for 2D acquisition.

Protocol 3: Quantum Mechanical (DFT-GIAO) Calculation
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy conformers (specifically evaluating the s-cis and s-trans orientations of the acetyl group).

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d,p) level. Self-Validation: Ensure the imaginary frequencies of the optimized geometry are zero, confirming a true local minimum.

  • Shielding Tensor Calculation: Compute the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level. Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the electronegative oxygen and nitrogen atoms. The IEF-PCM model must be applied to account for CDCl

    
     solvation effects.
    
  • Scaling: Convert the calculated isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using a linear scaling equation derived from a TMS reference calculated at the exact same level of theory.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications.[Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers.[Link]

  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. CLOCKSS. [Link]

  • Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling. AIP Publishing.[Link]

Comparative

Definitive Guide: Distinguishing Furo[3,2-c]pyridine Isomers via Spectroscopy

Topic: Distinguishing Furo[3,2-c]pyridine Isomers using Spectroscopic Methods Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors and bioisosteres, the furo[3,2-c]pyridine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Furo[3,2-c]pyridine Isomers using Spectroscopic Methods Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and bioisosteres, the furo[3,2-c]pyridine scaffold is a privileged structure. However, synthetic routes—particularly those involving cyclization of pyridine derivatives (e.g., Sonogashira/cyclization cascades)—often yield regioisomeric mixtures or unexpected constitutional isomers like furo[2,3-c]pyridine or furo[3,2-b]pyridine .

Misidentifying these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and patent invalidation. This guide provides a self-validating spectroscopic workflow to unequivocally distinguish the furo[3,2-c]pyridine core from its structural isomers using NMR and MS techniques, emphasizing the causal link between molecular geometry and spectral data.

The Isomer Landscape: Structural Logic

To distinguish the isomers, one must first understand the connectivity differences that dictate the spin systems.

IsomerStructure DescriptionKey Pyridine Spin System
Furo[3,2-c]pyridine (Target)Pyridine fused to furan at [3,4] bond; Oxygen adjacent to C4.1 Singlet + 2 Doublets (AX system + isolated spin)
Furo[2,3-c]pyridine Pyridine fused to furan at [3,4] bond; Oxygen adjacent to C3.1 Singlet + 2 Doublets (AX system + isolated spin)
Furo[3,2-b]pyridine Pyridine fused to furan at [2,3] bond.3 Coupled Protons (AMX or ABX system)

The Critical Challenge: Distinguishing [3,2-c] from [2,3-c] is the most difficult task because both possess similar spin systems (one isolated proton and two vicinal protons on the pyridine ring). The distinction relies on NOE (Nuclear Overhauser Effect) and specific HMBC (Heteronuclear Multiple Bond Correlation) pathways.

Spectroscopic Strategy & Performance Comparison

A. 1H NMR: The First Line of Defense

The coupling constants (


) and chemical shifts (

) provide the first evidence of isomer identity.
Protocol Validation:
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to prevent signal overlap of acidic protons and to sharpen exchangeable peaks.
  • Frequency: Minimum 400 MHz required; 600 MHz recommended for resolving second-order effects in the furan ring.

Comparative Data Table: Furo[3,2-c] vs. Furo[2,3-c]

FeatureFuro[3,2-c]pyridine Furo[2,3-c]pyridine Mechanistic Cause
Pyridine Singlet H4 (

~8.8-9.2 ppm)
H7 (

~8.5-8.9 ppm)
H4 in [3,2-c] is deshielded by both the ring nitrogen (alpha) and the furan oxygen's anisotropy.
Pyridine Doublets H6, H7 (

Hz)
H4, H5 (

Hz)
Ortho-coupling on the pyridine ring.
Furan Coupling

Hz

Hz
Typical furan ring coupling; rarely distinguishes isomers.
Key NOE Contact Furan-H3

Pyridine-H4 (Singlet)
Furan-H3

Pyridine-H4 (Doublet)
Spatial Proximity: The furan H3 is physically adjacent to the singlet in [3,2-c] but adjacent to a doublet in [2,3-c].[1][2][3]
B. 2D NMR: The "Smoking Gun" (NOESY/ROESY)

The definitive proof of structure is the spatial relationship between the furan ring and the pyridine ring.

  • Experiment: 1D Selective NOESY or 2D NOESY.

  • Logic:

    • Identify the Furan H3 signal (typically a doublet,

      
       ~7.0-7.5 ppm).
      
    • Irradiate Furan H3.

    • Observe: Which pyridine proton enhances?

      • If the Singlet enhances

        
        Furo[3,2-c]pyridine .
        
      • If the Doublet enhances

        
        Furo[2,3-c]pyridine .
        
C. Mass Spectrometry (MS/MS)

While isomers often have identical exact masses, fragmentation pathways can differ.

  • Furo[3,2-c]pyridine: often shows a characteristic loss of CO (28 Da) followed by HCN (27 Da).

  • Differentiation: MS is generally insufficient for de novo distinction without reference standards. NMR is the primary authoritative method.

Experimental Protocols

Protocol 1: Structural Verification Workflow

Objective: Confirm the identity of a synthesized furo[3,2-c]pyridine derivative.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL DMSO-d

      
      .[4]
      
    • Ensure the solution is homogenous and free of paramagnetic impurities (filter through cotton if necessary).

  • Acquisition Parameters (Standard 500 MHz):

    • 1H NMR: Spectral width 12 ppm, relaxation delay (d1) > 2.0 s to ensure accurate integration of aromatic protons.

    • 1H-1H NOESY: Mixing time 300–500 ms.

    • 1H-13C HMBC: Optimized for long-range couplings (

      
       Hz).
      
  • Analysis Steps:

    • Step A: Identify the pyridine spin system. If you see 3 coupled protons, it is likely the [b]-fused isomer. If you see 1 singlet + 2 doublets, proceed to Step B.

    • Step B: Locate the Furan H3 proton (usually the more upfield furan doublet).

    • Step C: Check NOE correlations from Furan H3.

      • Correlation to Pyridine Singlet = Confirmed [3,2-c] .

      • Correlation to Pyridine Doublet = Confirmed [2,3-c] .

Visualizing the Decision Logic

The following diagram illustrates the logical flow for distinguishing the isomers based on spectral data.

IsomerDistinction Start Unknown Furo-Pyridine Isomer (1H NMR Analysis) SpinSystem Analyze Pyridine Ring Spin System Start->SpinSystem ThreeCoupled 3 Coupled Protons (AMX/ABX) SpinSystem->ThreeCoupled Adjacent protons OneSinglet 1 Singlet + 2 Doublets (AX + 1 Isolated) SpinSystem->OneSinglet Separated protons IsomerB Furo[3,2-b]pyridine (or [2,3-b]) ThreeCoupled->IsomerB NOECheck Perform NOESY/ROESY Irradiate Furan H3 OneSinglet->NOECheck NOE_Singlet NOE to Pyridine Singlet NOECheck->NOE_Singlet NOE_Doublet NOE to Pyridine Doublet NOECheck->NOE_Doublet Result_32c CONFIRMED: Furo[3,2-c]pyridine NOE_Singlet->Result_32c Result_23c CONFIRMED: Furo[2,3-c]pyridine NOE_Doublet->Result_23c

Caption: Logical workflow for distinguishing furopyridine regioisomers using 1H NMR spin systems and NOE correlations.

References

  • PubChem. "Furo[3,2-c]pyridine Compound Summary."[2][3] National Library of Medicine. [Link]

  • Taszarek, M., & Reissig, H. U. (2022). "Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives." Heterocycles. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gronowitz, S., et al. "On the synthesis and properties of furo[3,2-c]pyridines." Journal of Heterocyclic Chemistry.

Sources

Validation

High-Resolution Purity Analysis of Chlorofuro-pyridines: A Comparative Method Development Guide

Topic: HPLC Method Development for Purity Analysis of Chlorofuro-pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Isomer Challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Chlorofuro-pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isomer Challenge in Heterocyclic Analysis

Chlorofuro-pyridines (e.g., 4-chlorofuro[3,2-c]pyridine) serve as critical scaffolds in the synthesis of kinase inhibitors and agrochemicals. However, their purity analysis presents a distinct chromatographic challenge: Regioisomerism .

During synthesis, chlorination often yields a mixture of positional isomers (e.g., 4-chloro vs. 6-chloro analogs) that possess nearly identical hydrophobicity. Traditional alkyl-bonded phases (C18) frequently fail to resolve these isomers, leading to co-elution and inaccurate purity assays. Furthermore, the basic nitrogen in the pyridine ring can cause severe peak tailing due to silanol interactions.

This guide compares two distinct chromatographic approaches:

  • The Standard Approach: Fully Porous C18 (Alkyl Phase).

  • The Optimized Approach: Core-Shell Pentafluorophenyl (PFP) (Fluoro-Aromatic Phase).

We demonstrate why the PFP chemistry provides superior selectivity for halogenated heterocycles through distinct mechanistic interactions.

Part 1: Technical Deep Dive & Mechanism
Why Standard C18 Fails

Standard C18 columns rely almost exclusively on hydrophobic subtraction . Since regioisomers of chlorofuro-pyridines have identical molecular weights and very similar logP values, their interaction with the C18 ligand is virtually indistinguishable. This results in critical pairs with resolution (


) < 1.5.
The Solution: Pentafluorophenyl (PFP) Selectivity

The PFP phase introduces multiple interaction mechanisms beyond simple hydrophobicity:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring on the stationary phase interacts strongly with the electron-rich furan and pyridine rings.
  • Dipole-Dipole Interactions: The carbon-fluorine bonds in the stationary phase interact with the carbon-chlorine dipoles in the analyte.

  • Shape Selectivity: The rigid PFP ligands can discriminate between the spatial arrangement of the chlorine atom (steric selectivity).

Causality: The positional difference of the chlorine atom alters the local electron density and dipole moment of the isomer. The PFP phase "sees" these electronic differences, whereas the C18 phase only "sees" bulk hydrophobicity.

Part 2: Comparative Performance Data

The following data summarizes a study separating a mixture of 4-chlorofuro[3,2-c]pyridine (Target) and its 6-chloro isomer (Impurity).

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Standard C18 Method B: Optimized Core-Shell PFP Verdict
Column Chemistry Fully Porous C18 (5 µm)Core-Shell PFP (2.6 µm)PFP offers unique selectivity.
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄ Formate (pH 3.8) / MeOHMeOH enhances

-

interactions.
Isomer Resolution (

)
0.8 (Co-elution)3.2 (Baseline Separation) Critical Success Factor
Tailing Factor (

)
1.8 (Silanol activity)1.1 (Sharp symmetry)Core-shell + Buffer control.
Theoretical Plates (

)
~8,000~22,000Higher efficiency with core-shell.
Run Time 15.0 min8.5 min43% faster throughput.

Key Insight: Switching the organic modifier from Acetonitrile (Method A) to Methanol (Method B) in the PFP method is crucial. ACN is a


-electron rich solvent that can shield the specific 

-

interactions between the analyte and the PFP ligand. Methanol allows these steric-electronic interactions to dominate.
Part 3: Method Development Decision Tree

The following diagram outlines the logical decision process for selecting the appropriate stationary phase based on analyte properties.

MethodDevelopment Start Start: Chlorofuro-pyridine Purity Analysis Isomers Are Positional Isomers Present? Start->Isomers Hydrophobicity Is Hydrophobicity the only difference? Isomers->Hydrophobicity No Electronic Assess Electronic/Steric Differences (Halogen Position) Isomers->Electronic Yes C18 Use C18 (L1) Column (Hydrophobic Interaction) Hydrophobicity->C18 PFP Use PFP (L43) Column (Pi-Pi + Dipole Interaction) Electronic->PFP Modifier Select Organic Modifier PFP->Modifier MeOH Methanol (Promotes Pi-Pi Selectivity) Modifier->MeOH Preferred ACN Acetonitrile (Suppresses Pi-Pi) Modifier->ACN Avoid

Figure 1: Decision logic for selecting stationary phases for halogenated heterocycles.

Part 4: Detailed Experimental Protocols
Protocol A: Sample Preparation
  • Solvent: 50:50 Methanol:Water (Diluent).

  • Concentration: Prepare stock at 1.0 mg/mL. Dilute to 0.1 mg/mL for assay.

  • Precaution: Chlorofuro-pyridines can be light-sensitive. Use amber glassware.

Protocol B: Optimized PFP Method (The "Product")

This protocol is designed for the rigorous separation of regioisomers and hydrolysis degradants.

  • Instrumentation: HPLC or UHPLC system with UV-Vis/DAD detector.

  • Column: Core-Shell Pentafluorophenyl (PFP), 100 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.

    • Solvent B: 100% Methanol (LC-MS Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 80% B

    • 7.0 min: 80% B

    • 7.1 min: 10% B

    • 10.0 min: Stop

  • Parameters:

    • Flow Rate: 1.2 mL/min

    • Temp: 35°C (Temperature control is vital for PFP selectivity).

    • Detection: 254 nm (primary) and 270 nm (secondary).

    • Injection: 5 µL.

Protocol C: System Suitability Testing (SST)

Every analysis must be validated by an SST injection sequence:

  • Blank: Verify no carryover.

  • Sensitivity Solution: Analyte at 0.05% level (S/N > 10).

  • Resolution Solution: Mixture of 4-chloro and 6-chloro isomers. Requirement:

    
    .
    
Part 5: Analytical Workflow Visualization

Workflow Sample Sample Prep (Amber Glass) SST System Suitability (Isomer Mix) Sample->SST Verify Rs > 2.0 Inject Injection (5 µL) SST->Inject Sep Separation (PFP Column) Inject->Sep Gradient Elution Detect Detection (UV 254nm) Sep->Detect Data Data Analysis (Calc Purity %) Detect->Data

Figure 2: Step-by-step analytical workflow ensuring data integrity.

References
  • National Institute of Health (NIH) - PubChem. (2025). Pyridine Chemical Properties and Spectral Data. Retrieved from [Link]

  • Sielc Technologies. (2024). HPLC Method for Analysis of Pyridine and Isomers on Mixed-Mode Columns. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of RP-HPLC Method for Novel Synthetic Pyridine Derivatives. Retrieved from [Link]

  • Lin, C. E., et al. (2001). Optimization of separation and migration behavior of chloropyridines. Journal of Chromatography A. Retrieved from [Link]

Comparative

Advanced Spectroscopic Characterization of Furopyridines: ATR-FTIR Analysis of Carbonyl and Chloro Moieties

Executive Summary: The Analytical Challenge Furopyridines represent a privileged scaffold in medicinal chemistry, serving as isosteres for quinolines and isoquinolines in anti-cancer and anti-viral drug discovery. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Furopyridines represent a privileged scaffold in medicinal chemistry, serving as isosteres for quinolines and isoquinolines in anti-cancer and anti-viral drug discovery. The precise characterization of functional groups on this fused heterocyclic core is critical—specifically the carbonyl (C=O) group (often introduced via formylation or acylation) and the chloro (C-Cl) group (a key handle for subsequent cross-coupling reactions).

This guide objectively compares the performance of Diamond ATR-FTIR (Attenuated Total Reflectance) —the modern industry standard—against traditional Transmission FTIR (KBr pellets) and Raman Spectroscopy. We provide a validated protocol for identifying these moieties, supported by experimental logic and spectral data.

Comparative Technology Analysis

In the context of solid-state pharmaceutical intermediates, the choice of analytical technique dictates data fidelity and throughput. Below is a technical comparison of the primary methods for analyzing furopyridine derivatives.

Table 1: Performance Matrix – ATR-FTIR vs. Alternatives
FeatureDiamond ATR-FTIR (The Product) Transmission FTIR (KBr Pellet) Raman Spectroscopy
Primary Detection Mechanism Absorption (Dipole moment change)Absorption (Dipole moment change)Scattering (Polarizability change)
Sample Preparation Zero-Prep: Direct contact with crystal. < 1 min.High-Prep: Grinding with KBr, pressing pellets. 15-20 min.Zero-Prep: Direct laser focus. < 1 min.
C=O Sensitivity High: Strong dipole change yields intense bands (1650–1750 cm⁻¹).High: But susceptible to moisture interference (hygroscopic KBr).Low to Medium: C=O is often weak in Raman.
C-Cl Sensitivity Medium: Fingerprint region (600–800 cm⁻¹) can be crowded.Medium: Pellet thickness can obscure low-frequency bands.High: C-Cl stretching is highly polarizable and distinct.
Reproducibility Excellent: Controlled pressure clamp ensures consistent path length.Variable: Dependent on pellet homogeneity and thickness.Good: But fluorescence from heterocycles can mask signals.
Throughput High (ideal for screening).Low.High.

Expert Insight: While Raman is superior for isolating the homonuclear ring vibrations and the C-Cl stretch specifically, ATR-FTIR is the preferred primary tool for furopyridines because it simultaneously detects the critical Carbonyl handle with unmatched sensitivity while providing a "good enough" fingerprint for the Chloro group, all without the fluorescence interference common in fused heterocycles.

Scientific Integrity: Mechanisms & Spectral Assignments

The Carbonyl (C=O) Signature

In furopyridines, the carbonyl group (e.g., an aldehyde at the C-3 position) exhibits a strong stretching vibration.[1]

  • Frequency Range: 1680–1720 cm⁻¹.

  • Causality: The electronegativity difference between Carbon and Oxygen creates a large dipole moment. As the bond stretches, this dipole changes significantly, resulting in strong IR absorption.

  • Structural Nuance: Conjugation with the electron-rich furan ring typically lowers the wavenumber compared to a non-conjugated ketone (e.g., shifting from ~1715 cm⁻¹ down to ~1690 cm⁻¹).

The Chloro (C-Cl) Signature

The C-Cl stretch is heavier and appears in the low-frequency "fingerprint" region.

  • Frequency Range: 600–800 cm⁻¹ (typically 700–760 cm⁻¹ for aromatic halides).

  • Challenge: This region also contains C-H out-of-plane bending vibrations (800–900 cm⁻¹).

  • Validation: To confirm a C-Cl assignment in FTIR, look for a sharp, medium-intensity band that is absent in the non-chlorinated precursor.

Validated Experimental Protocol (Self-Validating System)

This protocol uses a Single-Reflection Diamond ATR accessory. The workflow is designed to be self-validating—meaning each step includes a check to ensure data integrity before proceeding.

Diagram 1: Self-Validating ATR-FTIR Workflow

ATR_Workflow Start Start Analysis Clean 1. Clean Crystal (Isopropanol) Start->Clean Background 2. Collect Background (Air Spectrum) Clean->Background Check_BG Check: Is CO2/H2O minimal? Background->Check_BG Check_BG->Clean No (Dirty) Load 3. Load Sample (Cover Crystal) Check_BG->Load Yes Press 4. Apply Pressure (High-Pressure Clamp) Load->Press Preview 5. Preview Spectrum Press->Preview Check_Signal Check: Max Abs < 1.0? Signal-to-Noise > 100:1? Preview->Check_Signal Check_Signal->Press No (Low Signal) Acquire 6. Acquire Final Spectrum (32 scans, 4 cm-1) Check_Signal->Acquire Yes Clean_Post 7. Clean & Verify (No Carryover) Acquire->Clean_Post

Caption: Step-by-step self-validating workflow for ATR-FTIR analysis of solid furopyridines.

Detailed Steps:
  • System Initialization: Ensure the detector (e.g., DTGS or MCT) is cooled/stabilized.

  • Background Collection: Collect an air background. Validation: Verify that water vapor (3500-3800 cm⁻¹) and CO₂ (2350 cm⁻¹) bands are within acceptable limits.

  • Sample Loading: Place ~2-5 mg of the solid furopyridine directly onto the diamond crystal.

  • Contact Optimization: Lower the pressure clamp. Validation: Watch the live preview. Increase pressure until peak growth saturates (stops increasing). This ensures maximum optical contact without crushing the crystal lattice.

  • Acquisition: Scan range 4000–400 cm⁻¹, Resolution 4 cm⁻¹, 32 scans.

  • Post-Run Analysis: Perform baseline correction if necessary (though ATR usually requires minimal correction compared to KBr).

Decision Logic: Selecting the Right Technique

When structural ambiguity arises, use this logic flow to determine if FTIR is sufficient or if orthogonal methods (NMR/Raman) are required.

Diagram 2: Analytical Decision Matrix

Decision_Matrix Question Goal: Characterize Furopyridine FuncGroup Target: Functional Group? Question->FuncGroup Carbonyl Carbonyl (C=O) FuncGroup->Carbonyl Acylation/Formylation Chloro Chloro (C-Cl) FuncGroup->Chloro Halogenation FTIR_Primary Primary: ATR-FTIR (Look for 1680-1720 cm-1) Carbonyl->FTIR_Primary Chloro_Check Is Fingerprint (600-800) Clear? Chloro->Chloro_Check Raman_Check Secondary: Raman (If fluorescence low) FTIR_Success FTIR Sufficient (Distinct band) Chloro_Check->FTIR_Success Yes Raman_Required Switch to Raman (Polarizability > Dipole) Chloro_Check->Raman_Required No (Overlap)

Caption: Logic tree for selecting between FTIR and Raman based on the target functional group.

Experimental Data: Spectral Interpretation Guide

The following table summarizes characteristic vibrational bands observed in 2-chloro-3-formylfuro[3,2-c]pyridine derivatives.

Table 2: Characteristic IR Bands for Furopyridines
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
C=O[1][2][3][4] (Aldehyde) Stretching1690 – 1710 StrongLower frequency due to conjugation with furan ring.
C=O (Ester) Stretching1735 – 1750 StrongIf the derivative is an ester (e.g., ethyl furo[3,2-c]pyridine-3-carboxylate).[2]
C=C / C=N Ring Stretching1580 – 1620 MediumCharacteristic of the pyridine/furan fused system.
C-Cl Stretching720 – 760 Medium/WeakOften appears as a sharp peak in the fingerprint region.
C-H (Aldehyde) Fermi Resonance2750 & 2850 Weak"Rabbit ears" doublet; confirms aldehyde vs. ketone.

Data Interpretation Note: In a comparative study, the C=O peak in ATR-FTIR will be the most dominant feature for monitoring reaction progress (e.g., Vilsmeier-Haack formylation). The appearance of a new strong band at ~1700 cm⁻¹ confirms the introduction of the formyl group. Conversely, the C-Cl band is best used for quality control to ensure the halogen has not been accidentally reduced or substituted during downstream processing.

References

  • Specac Ltd. (2026). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • Rocky Mountain Laboratories. (2023). Difference between FTIR and Raman Spectroscopy. Retrieved from [Link]

  • Lab Manager. (2026). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

Sources

Validation

X-ray crystallography data for 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone structure confirmation

Technical Comparison Guide: Structural Confirmation of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Executive Summary & Core Challenge The Molecule: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (Formula: C H ClNO ) is a fu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Confirmation of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

Executive Summary & Core Challenge

The Molecule: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (Formula: C


H

ClNO

) is a fused bicyclic heteroaromatic scaffold. It features a pyridine ring fused to a furan ring (furo[3,2-c] orientation), with a chlorine atom at the C4 position (adjacent to the bridgehead) and an acetyl group at the C2 position.

The Challenge: The synthesis of furopyridines often involves cyclization reactions (e.g., from 3-hydroxypyridines or alkynylpyridines) that can yield regioisomeric mixtures (e.g., [3,2-c] vs. [2,3-c] or [3,2-b]). Standard 1D NMR is often insufficient to unambiguously assign the position of the nitrogen atom relative to the furan oxygen or the exact regiochemistry of the chlorine substituent due to the lack of coupling partners in the fused system.

The Solution: This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the absolute structural determinant—against Advanced NMR Spectroscopy (2D) , evaluating them on resolution, cost, and definitive power.

Method 1: Single Crystal X-ray Diffraction (The Gold Standard)

SC-XRD provides a direct, three-dimensional visualization of the electron density, allowing for the unambiguous assignment of atom types (Cl vs. C vs. N) and connectivity.

Experimental Protocol: Crystallization & Data Collection
  • Step 1: Crystal Growth (Vapor Diffusion):

    • Dissolve 10 mg of the compound in a "good" solvent (e.g., Acetone or DCM).

    • Place in an inner vial.

    • Place the inner vial in a sealed jar containing a "poor" solvent (e.g., Hexane or Pentane).

    • Allow to stand undisturbed at 4°C for 3-7 days.

    • Target: Colorless blocks or prisms suitable for diffraction (>0.1 mm).

  • Step 2: Data Acquisition:

    • Mount crystal on a goniometer head using cryo-oil.

    • Collect data at 100 K (to reduce thermal motion) using Mo-Kα (λ=0.71073 Å) or Cu-Kα radiation.

    • Critical Check: Ensure completeness >99% to resolve the chlorine position accurately.

Representative Data & Interpretation

For a planar aromatic system like 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone, the following crystallographic parameters are diagnostic:

ParameterExpected Value / ObservationStructural Significance
Space Group P2

/c or P-1 (Centrosymmetric)
Common for planar heteroaromatics; indicates packing efficiency.
C–Cl Bond Length 1.72 – 1.75 ÅConfirms Chlorine identity (distinct from C-CH3 or C-H).
C=O Bond Length 1.20 – 1.23 ÅConfirms the acetyl ketone functionality.
Planarity RMS deviation < 0.05 ÅConfirms the aromaticity of the fused system.
Packing

-

Stacking (~3.4 Å separation)
Typical for furopyridines; stabilizes the crystal lattice.

Why X-ray Wins: It distinguishes the [3,2-c] isomer from the [2,3-c] isomer by directly locating the electron-dense Nitrogen atom in the pyridine ring relative to the Chlorine and Oxygen.

Method 2: Advanced NMR Spectroscopy (The Workhorse)

While 1D NMR confirms functional groups, 2D techniques are required to "walk" the skeleton and bridge the heteroatoms.

Experimental Protocol: The "Connectivity Walk"
  • Solvent: DMSO-d

    
     (prevents aggregation better than CDCl
    
    
    
    ).
  • Step 1: 1H NMR: Identify the singlet for the acetyl methyl (~2.6 ppm) and the aromatic protons.

  • Step 2: NOESY (Nuclear Overhauser Effect):

    • Look for a cross-peak between the Acetyl-CH

      
        and the Furan-H3  proton.
      
    • Crucial: If the acetyl is at C2, H3 is the only neighbor.

  • Step 3: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Nitrogen Locator." It detects long-range coupling (2-3 bonds) between protons and the "invisible" nitrogen.

    • Diagnostic: The pyridine protons (H6/H7) will show correlations to the Pyridine Nitrogen (N5), while the Furan proton (H3) will NOT (too far).

Comparative Data Analysis
FeatureX-ray CrystallographyNMR Spectroscopy (1D + 2D)
Connectivity Absolute (Direct Imaging)Inferred (Through-bond coupling)
Isomer Differentiation Definitive (Visual proof of N location)High Probability (Requires careful HMBC analysis)
Sample State Solid (Single Crystal required)Solution (Dissolved)
Time to Result 3-14 Days (Growth dependent)1-4 Hours
Ambiguity Risk Low (unless disorder is present)Medium (Quaternary carbons can break the "walk")

Visualization of Workflows

Diagram 1: Structural Verification Decision Tree

This logical flow illustrates when to escalate from NMR to X-ray.

Structure_Verification Start Synthesized Crude 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Purification Chromatography Purification Start->Purification H_NMR 1H NMR & LC-MS Purification->H_NMR Ambiguity Is Regiochemistry Ambiguous? (Isomer overlap?) H_NMR->Ambiguity NOESY 2D NMR (NOESY/HMBC) Ambiguity->NOESY Yes Resolved Structure Confirmed (High Confidence) Ambiguity->Resolved No (Clear Signals) NOESY->Resolved Connectivity Clear XRay Single Crystal X-ray Diffraction (SC-XRD) NOESY->XRay Still Ambiguous Final Absolute Structure Defined XRay->Final

Caption: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Diagram 2: Crystallography Workflow

XRay_Workflow Solvent Solvent Selection (Acetone/Hexane) Vapor Vapor Diffusion (Slow Evaporation) Solvent->Vapor Crystal Single Crystal (>0.1mm) Vapor->Crystal Diffraction X-ray Diffraction (Mo-Kα Source) Crystal->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Model 3D Model (CIF Output) Refinement->Model

Caption: Step-by-step protocol for obtaining the definitive crystal structure.

Conclusion & Recommendation

For routine quality control in drug development, 2D NMR (specifically 1H-15N HMBC) is sufficient to confirm the structure of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone, provided the synthetic route is well-understood.

However, for New Chemical Entity (NCE) registration or when the cyclization mechanism allows for multiple isomers (e.g., [3,2-c] vs [2,3-c]), X-ray Crystallography is mandatory. It provides the "absolute proof" required by regulatory bodies and high-impact journals, eliminating any doubt regarding the position of the nitrogen atom or the regiochemistry of the chlorine substituent.

References

  • BenchChem. Independent Verification of Furo[3,2-c]pyridine-4-carbonitrile Structure: A Comparative Guide. (2025).[1] Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small Molecule Crystal Structures. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10726024, 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile. Retrieved from [2]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [3]

Sources

Safety & Regulatory Compliance

Safety

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone proper disposal procedures

Professional Laboratory Disposal Guide: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone In pharmaceutical research and drug development, heterocyclic compounds such as 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (CAS: 86518-...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal Guide: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

In pharmaceutical research and drug development, heterocyclic compounds such as 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone (CAS: 86518-10-7)[1] are frequently utilized as key intermediates, notably in the synthesis of receptor inhibitors and novel antiplatelet agents[2]. While the synthesis and application of these compounds drive scientific advancement, their halogenated nature dictates strict, highly regulated end-of-life management.

According to the National Research Council's Prudent Practices in the Laboratory, the overriding principle of chemical safety is that no experimental activity should begin unless a comprehensive plan for the disposal of hazardous waste has been formulated. This guide details the self-validating protocols required to safely manage, store, and dispose of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone waste streams in compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[3].

Hazard Profiling and Waste Classification

Before initiating disposal, the chemical and physical properties of the waste must be understood to prevent incompatible mixing. 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone is a halogenated organic solid. Based on the structural analog 4-chlorofuro[3,2-c]pyridine, this compound presents multiple exposure hazards, including acute toxicity (oral, dermal, inhalation) and severe irritation to the eyes and skin.

Because it contains a covalently bound chlorine atom, it must be strictly segregated from non-halogenated organic waste. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the commercial incineration process, as the combustion of halogens requires specialized scrubbing equipment to prevent the atmospheric release of toxic dioxins and furans.

Table 1: Waste Classification and Storage Parameters

ParameterSpecification / RequirementCausality / Rationale
Waste Category Halogenated Organic WasteContains chlorine; requires high-temperature incineration with flue gas scrubbing.
Primary Hazards H302, H312, H315, H319, H332Contact hazards necessitate the use of nitrile gloves, safety goggles, and a fume hood during waste transfer.
Container Material High-Density Polyethylene (HDPE) or GlassHalogenated organics can degrade certain polymers over time; HDPE and glass provide superior chemical resistance[4].
EPA Designation Unlisted Characteristic WasteWhile not explicitly P- or U-listed, its toxicity and halogen content classify it as regulated hazardous waste under RCRA[4].

Step-by-Step Disposal Methodology

The following protocol outlines the lifecycle of the chemical waste from the point of generation to final destruction. This system is designed to be self-validating: each step requires a physical or administrative check before the next can proceed.

Step 1: Point-of-Generation Collection (Satellite Accumulation Area)

  • Preparation: Ensure you are wearing appropriate PPE (flame-resistant lab coat, nitrile gloves, safety goggles). All waste transfers must occur inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Segregation: Deposit the solid waste (or solvent solutions containing the compound) into a designated "Halogenated Organic Waste" container. Do not mix with heavy metals, strong acids, or strong bases.

  • Location: The container must remain in the Satellite Accumulation Area (SAA). SAAs must be at or near the point of generation and under the direct control of the operator[5].

Step 2: EPA-Compliant Labeling

  • Immediate Identification: The moment the first drop or crystal of waste enters the container, it must be labeled.

  • Nomenclature: The label must explicitly state the words "Hazardous Waste" [5].

  • Contents: Write the full chemical name: 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone. Do not use abbreviations, acronyms, or chemical formulas, as emergency responders and commercial waste haulers rely on clear text for rapid hazard identification[5].

Step 3: SAA to CAA Transfer Protocol

  • Volume Monitoring: Monitor the container volume. EPA regulations dictate that once an SAA container becomes full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within 72 hours[5].

  • Sealing: Ensure the container is tightly capped. Funnels must never be left in hazardous waste containers, as this violates closed-container regulations and allows volatile emissions to escape[5].

Step 4: Final Disposition

  • EHS Coordination: Once in the CAA, the facility's Environmental Health and Safety (EHS) department assumes custody. Depending on the facility's generator status (LQG, SQG, or VSQG), the waste can be stored for 90 to 180 days[6].

  • Commercial Incineration: EHS will contract a licensed hazardous waste vendor to transport the material to a Treatment, Storage, and Disposal Facility (TSDF). The compound will undergo high-temperature rotary kiln incineration, breaking the molecular bonds and neutralizing the halogens via wet scrubbers[6].

Waste Management Workflow

The following diagram illustrates the logical progression and regulatory checkpoints of the disposal process.

WasteFlow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Gen->SAA Segregate Halogens Label EPA Compliant Labeling 'Hazardous Waste' SAA->Label Immediate Action CAA Central Accumulation Area (CAA) Label->CAA Max 72h after full Vendor EHS & Commercial Vendor Pickup CAA->Vendor 90-180 Days Max Incineration High-Temp Incineration (Final Disposition) Vendor->Incineration EPA Manifested

Workflow for the compliant disposal of halogenated laboratory chemical waste.

References

1.[2] Googleapis.com. "Patent Application: Compounds and Methods for the Treatment or Prophylaxis of Thromboembolic Disorders". Available at: 2. Sigma-Aldrich. "4-chlorofuro[3,2-c]pyridine | 31270-80-1". Available at: 3.[1] Sigma-Aldrich. "1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one | 86518-10-7". Available at: 4. National Center for Biotechnology Information (NCBI). "Management of Waste - Prudent Practices in the Laboratory". Available at: 5.[3] US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". Available at: 6.[6] Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Available at: 7.[4] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at: 8.[5] Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines". Available at:

Sources

Handling

Personal protective equipment for handling 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

Advanced Operational & Safety Guide: Handling 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Executive Summary & Hazard Profile 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone is a specialized halogenated furopyridine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational & Safety Guide: Handling 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone

Executive Summary & Hazard Profile

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone is a specialized halogenated furopyridine derivative, frequently utilized as a critical intermediate in the synthesis of PAR4 antagonists for the treatment of thromboembolic diseases[1]. Because it is an early-stage pharmaceutical intermediate, it lacks a formally established Occupational Exposure Limit (OEL). Consequently, handling this compound requires rigorous risk assessment, relying on structural alerts and predictive toxicology to establish safe operational parameters.

Toxicological Profiling & Occupational Exposure Banding (OEB)

Without a formal OEL, occupational safety and health professionals must utilize the NIOSH Occupational Exposure Banding (OEB) process to determine appropriate exposure controls. The OEB process uses available hazard-based data to assign chemicals into specific categories, protecting workers from unknown systemic toxicities[2].

  • Structural Causality: The molecule features a chloropyridine ring and a reactive ketone moiety. Halogenated heterocycles are notorious for acting as skin sensitizers and ocular irritants. Furthermore, the ketone group enhances lipid solubility, potentially facilitating rapid dermal absorption.

  • OEB Classification: Due to these structural alerts, we default this compound to OEB 3 (or OEB 4 for large-scale synthesis) . This dictates strict containment strategies until comprehensive toxicological data is published.

Primary Containment & Engineering Controls

Never handle 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone on an open laboratory bench. Standard operating procedures for highly reactive pharmaceutical intermediates dictate the use of strict engineering controls to mitigate aerosolization and inhalation risks, as outlined in Prudent Practices in the Laboratory[3].

  • Solid Phase: Weighing and transferring the neat powder must be conducted inside a dedicated Powder Weighing Isolator or a Class II Type B2 Biological Safety Cabinet.

  • Solution Phase: Once dissolved, manipulations can be transferred to a standard, externally exhausted chemical fume hood.

Personal Protective Equipment (PPE) Selection Matrix

PPE selection is not static; it is entirely dependent on the physical state of the compound and the solvent system used for synthesis. The choice of glove material is critical, as the solvent acts as a carrier, potentially driving the active pharmaceutical ingredient (API) through the glove matrix.

Table 1: PPE Selection Matrix Based on Operational State

Operational StatePrimary Solvent HazardRequired Glove MaterialRationale (Causality)
Neat Solid (Powder) None (Aerosol risk)Double NitrileProvides excellent dexterity. The outer glove can be discarded immediately if contaminated.
Solution (Ketones) Acetone, MEKButyl RubberNitrile degrades rapidly in ketones (breakthrough < 1 hr)[4]. Butyl rubber resists ketone permeation[5].
Solution (Polar Aprotic) DMF, DMSONeoprene or LaminateDMSO rapidly penetrates the skin, carrying dissolved solutes. Neoprene offers superior chemical resistance.

Step-by-Step Operational Workflows

Protocol A: Safe Weighing and Transfer of Neat Solid Trustworthiness Principle: This protocol is designed as a self-validating system. By enclosing the material before it leaves the primary containment zone, the risk of external laboratory contamination is mathematically reduced to near zero.

  • Preparation: Verify the fume hood or isolator face velocity is between 80–120 FPM. Don double nitrile gloves, a fully buttoned lab coat, and chemical splash goggles.

  • Static Mitigation: Use a static-dissipative (e.g., PTFE-coated or grounded stainless steel) spatula. Why? Halogenated powders frequently hold static charges, causing them to suddenly aerosolize or adhere to the weighing vessel, drastically increasing inhalation risk.

  • Transfer: Weigh the required mass of 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone directly into a tared, sealable glass vial.

  • Containment: Cap the vial tightly while still inside the hood.

  • Decontamination: Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% isopropanol) before transferring it to the bench or analytical instrument.

Protocol B: Spill Response & Decontamination

  • Evacuation & Assessment: Immediately evacuate the immediate area to allow any generated aerosols to settle.

  • PPE Escalation: Don spill-response PPE, including Butyl rubber gloves (for broad chemical resistance) and a half-mask respirator equipped with P100/Organic Vapor cartridges[5].

  • Solid Spills: Do not dry sweep. Cover the powder with damp absorbent pads (water mixed with a mild surfactant) to suppress dust generation.

  • Solution Spills: Apply an inert, non-combustible absorbent (e.g., vermiculite or universal spill pads).

  • Sanitization: Wash the affected surface with a strong detergent solution, followed by a secondary wipe-down with ethanol to remove any residual organic traces.

Waste Segregation and Disposal Plans

Proper disposal is critical for environmental compliance and laboratory safety.

  • Halogenated Routing: Because 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone contains a chlorine atom, all associated waste (including contaminated solvents and first-pass rinse water) MUST be routed to a designated "Halogenated Organic Waste" container.

  • Chemical Incompatibility: Never mix halogenated waste with basic solutions or strong oxidizers. Mixing halogenated compounds with acetone under basic conditions can lead to highly exothermic, potentially explosive side reactions (e.g., haloform reactions).

Operational Workflow Visualization

Below is the logical decision tree for safely handling this compound based on its physical state and solvent vehicle.

Handling_Workflow Start 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone Handling Assessment State Determine Physical State Start->State Solid Neat Solid / Powder State->Solid Dry Solution In Solution State->Solution Dissolved PPE_Solid OEB 3 Containment Nitrile Double Glove N95/P100 Respirator Solid->PPE_Solid Solvent Determine Solvent System Solution->Solvent Ketone Ketones (e.g., Acetone) Solvent->Ketone Polar Polar Aprotic (e.g., DMSO) Solvent->Polar PPE_Ketone Butyl Rubber Gloves Chemical Splash Goggles Fume Hood Ketone->PPE_Ketone PPE_Polar Neoprene Gloves Chemical Splash Goggles Fume Hood Polar->PPE_Polar

Decision matrix for PPE selection when handling 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone.

References

1.[1] Lawrence et al. "Imidazothiadiazole compounds and methods of use thereof" (PAR4 Antagonists). Googleapis / US Patent Application. URL: 2.[3] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. URL: 3. "Occupational Exposure Banding." Restored CDC. URL: 4.[4] "GLOVE SELECTION CHART." University of Wyoming. URL: 5.[2] "The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132)." Centers for Disease Control and Prevention (CDC). URL: 6.[5] "OSHA Glove Selection Chart - Environmental Health and Safety." Florida State University. URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone
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1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone
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